Ethyl 1-benzyl-3-formyl-1H-pyrazole-4-carboxylate
Description
Properties
IUPAC Name |
ethyl 1-benzyl-3-formylpyrazole-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O3/c1-2-19-14(18)12-9-16(15-13(12)10-17)8-11-6-4-3-5-7-11/h3-7,9-10H,2,8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQHQZMPXVQNGDV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN(N=C1C=O)CC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501196603 | |
| Record name | Ethyl 3-formyl-1-(phenylmethyl)-1H-pyrazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501196603 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
40995-40-2 | |
| Record name | Ethyl 3-formyl-1-(phenylmethyl)-1H-pyrazole-4-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=40995-40-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 3-formyl-1-(phenylmethyl)-1H-pyrazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501196603 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for Ethyl 1 Benzyl 3 Formyl 1h Pyrazole 4 Carboxylate
Chemo- and Regioselective Routes for Pyrazole (B372694) Ring Construction
The regioselective synthesis of pyrazoles is crucial, as different isomers can possess vastly different properties. The primary challenge lies in controlling the orientation of the incoming hydrazine (B178648) with unsymmetrical 1,3-dielectrophilic precursors thieme-connect.com. Methodologies are often designed to favor the formation of a single regioisomer through steric or electronic control.
The reaction of a hydrazine with a 1,3-dielectrophile is the most classical and widely employed method for pyrazole synthesis, often referred to as the Knorr pyrazole synthesis thieme-connect.combeilstein-journals.org. This approach involves the condensation of a hydrazine derivative, in this case, benzylhydrazine, with a three-carbon precursor bearing electrophilic sites at the 1 and 3 positions.
The cyclocondensation of 1,3-dicarbonyl compounds with hydrazines is a direct and efficient pathway to polysubstituted pyrazoles beilstein-journals.org. The reaction proceeds through the formation of a hydrazone or enamine intermediate, followed by intramolecular cyclization and dehydration to yield the aromatic pyrazole ring. However, when an unsymmetrical β-diketone and a substituted hydrazine (like benzylhydrazine) are used, a mixture of regioisomers can be formed researchgate.net. The reaction's regioselectivity is influenced by the differing reactivity of the two carbonyl groups and the steric and electronic nature of the substituents on both reactants. Semi-empirical calculations suggest that the kinetic control of the dehydration step from intermediate dihydroxypyrazolidines often dictates the final isomer ratio researchgate.net.
To achieve the substitution pattern of the target molecule, a precursor such as ethyl 2-formyl-3-oxobutanoate could theoretically react with benzylhydrazine. The relative reactivity of the ketone and aldehyde functionalities would direct the initial nucleophilic attack and influence the final regiochemical outcome.
Table 1: Examples of Cyclocondensation with β-Dicarbonyl Precursors
| β-Dicarbonyl Precursor | Hydrazine | Catalyst/Solvent | Outcome |
|---|---|---|---|
| Ethyl Acetoacetate | Phenylhydrazine | Acetic Acid | 1-Phenyl-3-methyl-5-pyrazolone |
| Acetylacetone | Methylhydrazine | Ethanol (B145695) | Mixture of 1,3,5-trimethylpyrazole and 1,5,3-trimethylpyrazole |
| 1,3-Diketones (in situ) | Hydrazines | LiHMDS | Good to excellent yields of substituted pyrazoles beilstein-journals.org |
| β-Ketoesters | Methylhydrazine (in situ from ethyl formate) | Not specified | Regioselective formation of corresponding pyrazoles beilstein-journals.org |
An alternative to β-dicarbonyl compounds involves the use of α,β-unsaturated aldehydes or ketones. The standard reaction with hydrazines typically leads to pyrazoline intermediates via a Michael addition followed by cyclization beilstein-journals.org. These pyrazolines must then be oxidized to form the aromatic pyrazole ring.
A more direct route to pyrazoles employs α,β-unsaturated carbonyl compounds that possess a good leaving group at the β-position. In these cases, the initial Michael addition-cyclization sequence is followed by the elimination of the leaving group, which directly yields the aromatic pyrazole without needing a separate oxidation step beilstein-journals.org. For instance, α-benzotriazolyl-α,β-unsaturated ketones have been used to prepare trisubstituted pyrazoles regioselectively acs.orgnih.govacs.orgfigshare.com. The reaction of these substrates with monosubstituted hydrazines like benzylhydrazine yields a single regioisomer of the corresponding pyrazole acs.org.
Multicomponent reactions (MCRs) have emerged as powerful tools in heterocyclic synthesis due to their high efficiency, atom economy, and operational simplicity mdpi.com. These reactions allow for the construction of complex molecules like functionalized pyrazoles in a single step from three or more starting materials, avoiding the need to isolate intermediates nih.govut.ac.ir.
A common MCR for pyrazole synthesis involves the condensation of an aldehyde, an active methylene (B1212753) compound (e.g., a β-ketoester like ethyl acetoacetate), malononitrile, and a hydrazine ut.ac.ir. The sequence can be initiated by a Knoevenagel condensation between the aldehyde and malononitrile, followed by a Michael addition of the pyrazolone (formed in situ from the β-ketoester and hydrazine), and subsequent cyclization. This strategy allows for the rapid assembly of highly functionalized pyranopyrazole systems, demonstrating the modularity of MCRs ut.ac.irrsc.org. By carefully selecting the starting components, this approach can be adapted to build a densely substituted pyrazole core. For example, a four-component reaction of an aryl aldehyde, malononitrile, ethyl acetoacetate, and hydrazine hydrate (B1144303) can produce dihydropyrano[2,3-c]pyrazole derivatives in high yields ut.ac.ir.
Table 2: Four-Component Synthesis of Dihydropyrano[2,3-c]pyrazole Derivatives ut.ac.ir
| Aldehyde | β-Ketoester | Active Methylene | Hydrazine | Catalyst | Yield |
|---|---|---|---|---|---|
| Aryl Aldehydes | Ethyl Acetoacetate | Malononitrile | Hydrazine Hydrate | Preheated Fly-Ash | 90-95% |
The 1,3-dipolar cycloaddition is a powerful and convergent method for constructing five-membered heterocyclic rings. For pyrazole synthesis, this typically involves the reaction of a diazo compound (the 1,3-dipole) with a dipolarophile containing a carbon-carbon double or triple bond acs.orgwikipedia.org.
The [3+2] cycloaddition of diazo compounds to alkynes is a direct and atom-economical route to the pyrazole core rsc.orgresearchgate.net. To synthesize a precursor for Ethyl 1-benzyl-3-formyl-1H-pyrazole-4-carboxylate, a potential strategy would be the reaction of an appropriate diazo compound with an ethyl alkynoate. For example, the reaction of ethyl diazoacetate with an alkyne can lead to pyrazole carboxylates researchgate.net. The regioselectivity of this cycloaddition is a critical consideration.
The reaction of ethyl diazoacetate with terminal or unsymmetrical internal alkynes can produce a mixture of regioisomeric pyrazoles researchgate.net. The outcome is often dependent on steric and electronic factors of the substituents on both the diazo compound and the alkyne. Catalyst-free cycloaddition can be achieved simply by heating the reactants, often under solvent-free conditions, affording the pyrazole products in high yields rsc.org. In some cases, the reaction can be pH-dependent; for instance, the in-situ generation and reaction of ethyl diazoacetate with alkynes in an aqueous micellar environment showed that at a pH of 5.5, a single 3,5-disubstituted isomer was obtained, whereas at a lower pH, a mixture of regioisomers was formed researchgate.net. The reaction of a diazoacetamide with ethyl 4,4,4-trifluoro-2-butynoate has been reported to be remarkably fast, highlighting the utility of this method for synthesizing functionalized pyrazoles nih.gov.
Table 3: Regioselectivity in Cycloaddition of Ethyl Diazoacetate (EDA) researchgate.net
| Alkyne | Conditions | Product(s) |
|---|---|---|
| Methyl Propiolate | H₂SO₄ (pH 3.5), TPGS-750-M/H₂O | Mixture of 3,5- and 4,5-disubstituted pyrazoles |
| Methyl Propiolate | Na₂CO₃ (pH 5.5), TPGS-750-M/H₂O | Single 3,5-disubstituted pyrazole isomer |
| Ethyl Acrylate | H₂SO₄ (pH 3.5), TPGS-750-M/H₂O | Mixture of pyrazoline regioisomers |
| Ethyl Acrylate | Na₂CO₃ (pH 5.5), TPGS-750-M/H₂O | Single pyrazoline regioisomer |
1,3-Dipolar Cycloaddition Reactions Employing Diazo Compounds
Mechanistic Aspects of Regioselectivity in Cycloaddition Pathways
The formation of the pyrazole ring is often achieved through a [3+2] cycloaddition reaction. The regioselectivity of this reaction is crucial for obtaining the desired substitution pattern. One common method involves the reaction of a 1,3-dicarbonyl compound with a substituted hydrazine. The condensation typically yields two regioisomers, and controlling the outcome is a key synthetic challenge.
The regiochemistry of the condensation between 1,3-diketones and unsymmetrical hydrazines is influenced by several factors, including the electronic and steric nature of the substituents on both reactants, as well as the reaction conditions (pH, solvent, temperature). Generally, the more nucleophilic nitrogen of the hydrazine attacks the more electrophilic carbonyl carbon of the dicarbonyl compound. For instance, in the reaction of an unsymmetrical β-ketoester with benzylhydrazine, the initial attack of the substituted nitrogen (N-1) or the unsubstituted nitrogen (N-2) on the ketone or ester carbonyl group will determine the final arrangement of substituents.
Another powerful method for pyrazole synthesis is the 1,3-dipolar cycloaddition of nitrile imines with alkynes. The regioselectivity in these reactions is governed by the frontier molecular orbitals (FMO) of the dipole and the dipolarophile. The interaction between the highest occupied molecular orbital (HOMO) of one component and the lowest unoccupied molecular orbital (LUMO) of the other dictates the regiochemical outcome. For example, in the cycloaddition of a nitrile imine with an ethyl propiolate, the electronic properties of the substituents on both the nitrile imine and the alkyne will direct the orientation of the addition, leading to either the 3,4- or 3,5-disubstituted pyrazole.
Recent studies have developed highly regioselective methods for constructing fully substituted pyrazoles. One such method involves an eliminative nitrilimine-alkene 1,3-dipolar cycloaddition (ENAC) reaction between in situ generated nitrilimines and enaminones, which proceeds with high regioselectivity. nih.gov
| Reaction Type | Reactants | Key Factors Influencing Regioselectivity | Typical Outcome |
| Condensation | 1,3-Dicarbonyl compound + Unsymmetrical hydrazine | pH, Solvent, Temperature, Steric and Electronic effects | Mixture of regioisomers, control can be challenging researchgate.net |
| 1,3-Dipolar Cycloaddition | Nitrile Imine + Alkyne | Frontier Molecular Orbital (FMO) energies, Substituent effects | High regioselectivity can be achieved nih.gov |
| ENAC Reaction | Nitrilimine + Enaminone | Inherent electronics of reactants | Excellent yield and high regioselectivity nih.gov |
Functionalization and Derivatization of Pre-formed Pyrazole Rings
An alternative and often more controlled approach to this compound involves the stepwise functionalization of a simpler pyrazole precursor. This strategy allows for the unambiguous placement of substituents at specific positions on the heterocyclic ring. The synthesis would typically involve formylation at C-4, esterification of a C-4 carboxylic acid, and N-alkylation with a benzyl (B1604629) group.
The Vilsmeier-Haack reaction is a versatile and efficient method for the formylation of electron-rich aromatic and heterocyclic compounds, including pyrazoles. nih.govmdpi.com The reaction utilizes a Vilsmeier reagent, typically generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and an acid chloride, most commonly phosphorus oxychloride (POCl₃). thieme-connect.com This electrophilic iminium salt, known as the Vilsmeier reagent, attacks the electron-rich C-4 position of the pyrazole ring.
The mechanism involves the electrophilic substitution of the pyrazole. The C-4 position is generally the most nucleophilic carbon in the pyrazole ring, making it susceptible to attack by the electrophilic Vilsmeier reagent. Subsequent hydrolysis of the resulting iminium intermediate yields the desired pyrazole-4-carbaldehyde. nih.gov This method is highly effective for introducing a formyl group and has been used to synthesize a variety of 4-formylpyrazoles from the corresponding hydrazones. tandfonline.comresearchgate.net The reaction of hydrazones of β-keto esters with the Vilsmeier reagent provides a direct route to 1H-pyrazole-4-carboxylic acid esters after cyclization and formylation. tandfonline.com
Table of Vilsmeier-Haack Reaction Conditions for Pyrazole Formylation
| Starting Material | Reagents | Conditions | Product | Reference |
|---|---|---|---|---|
| Hydrazones of β-keto esters | POCl₃, DMF | Reflux at 70–80 °C, 4h | 1H-Pyrazole-4-carboxylic acid esters | tandfonline.com |
| 1,3-Disubstituted 5-chloro-1H-pyrazoles | POCl₃, DMF | 70-80 °C | 1,3-Disubstituted 5-chloro-1H-pyrazole-4-carbaldehydes | scispace.com |
The ethyl ester functional group in the target molecule can be introduced by standard esterification of a corresponding pyrazole-4-carboxylic acid precursor. Fischer-Speier esterification is a common method, involving the reaction of the carboxylic acid with ethanol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. The reaction is an equilibrium process, and driving it towards the product often requires the removal of water or the use of a large excess of the alcohol.
Alternative methods for esterification that avoid harsh acidic conditions include reaction of the pyrazole-4-carboxylic acid with an alkyl halide (e.g., ethyl iodide) in the presence of a base, or the use of coupling agents like dicyclohexylcarbodiimide (DCC) to activate the carboxylic acid towards nucleophilic attack by ethanol. The choice of method depends on the presence of other sensitive functional groups in the molecule.
The final functionalization step is the introduction of the benzyl group at the N-1 position of the pyrazole ring. N-alkylation of pyrazoles is a well-established transformation. A common method involves the deprotonation of the pyrazole N-H with a suitable base, such as potassium carbonate or sodium hydride, followed by reaction with an electrophilic benzyl source like benzyl bromide or benzyl chloride. nih.gov
The regioselectivity of N-alkylation can be an issue with unsymmetrically substituted pyrazoles, potentially yielding a mixture of N-1 and N-2 benzylated isomers. However, in a 3,4-disubstituted pyrazole, steric hindrance from the C-3 substituent often directs the incoming benzyl group to the less hindered N-1 position.
More advanced methods for N-alkylation have also been developed. These include acid-catalyzed alkylation using trichloroacetimidates as electrophiles, which can provide good yields of N-alkyl pyrazoles. mdpi.comsemanticscholar.org Other approaches utilize transition metal catalysis or enzymatic methods to achieve high selectivity. nih.gov
Comparison of N-Alkylation Methods for Pyrazoles
| Method | Reagents | Advantages | Disadvantages | Reference |
|---|---|---|---|---|
| Base-mediated Alkylation | Base (e.g., K₂CO₃, NaH), Benzyl Halide | Widely applicable, common reagents | Potential for regioselectivity issues | nih.gov |
| Acid-catalyzed Alkylation | Brønsted Acid, Benzyl Trichloroacetimidate | Good yields for various pyrazoles | Requires specific electrophile | mdpi.comsemanticscholar.org |
Mechanistic Elucidation and Kinetic Studies of Key Synthetic Steps
Understanding the reaction mechanisms and kinetics of the key synthetic steps is essential for optimizing reaction conditions, improving yields, and controlling selectivity in the synthesis of this compound.
Investigation of Reaction Intermediates and Transition States
Mechanistic studies on pyrazole formation often focus on identifying key intermediates and characterizing transition states. In the context of the Vilsmeier-Haack reaction, the key reactive species is the electrophilic chloromethyleniminium ion (Vilsmeier reagent). The reaction proceeds through a sigma complex (Wheland intermediate) formed by the attack of the pyrazole ring on the Vilsmeier reagent. The stability of this intermediate, influenced by the substituents on the pyrazole ring, determines the rate and feasibility of the formylation.
For cycloaddition pathways, mechanistic investigations aim to determine whether the reaction proceeds via a concerted or stepwise mechanism. mdpi.com In a concerted [3+2] cycloaddition, the two new sigma bonds are formed simultaneously. In a stepwise mechanism, a zwitterionic or diradical intermediate is formed first, which then cyclizes to form the pyrazole ring. Computational studies and deuterium-labeling experiments are often employed to distinguish between these pathways and to understand the factors that control regioselectivity. acs.org
Recent mechanistic studies on pyrazole synthesis have also explored novel pathways, such as the oxidation-induced N-N coupling of diazatitanacycles. rsc.orgnih.govrsc.orgumn.edu These studies reveal detailed reaction pathways involving one-electron oxidized intermediates and highlight the role of the metal center and ligands in facilitating the N-N bond formation. nih.gov While not a classical synthesis of this specific target, these advanced mechanistic insights contribute to the broader understanding of pyrazole formation.
Catalytic Pathways and Catalyst Design for Enhanced Efficiency
The efficient synthesis of polysubstituted pyrazoles relies heavily on the use of catalysts to control reaction rates, yields, and regioselectivity. Both homogeneous and heterogeneous catalytic systems have been developed, with a significant trend towards catalysts that offer high efficiency and ease of separation.
Homogeneous catalysts, such as Brønsted or Lewis acids, have traditionally been used. For instance, the cyclocondensation of 1,3-dicarbonyl compounds with hydrazines can be effectively catalyzed by acids, which accelerate the dehydration steps. nih.gov However, challenges associated with catalyst separation and recycling have driven the development of heterogeneous alternatives. nih.gov
Heterogeneous catalysts are now at the forefront of pyrazole synthesis due to their operational advantages, including thermal stability, selectivity, and recyclability. nih.govresearchgate.net Nanocatalysis, in particular, has emerged as a powerful tool. The large surface area, high porosity, and mild reaction conditions associated with nanocatalysts make them highly efficient. taylorfrancis.com A variety of metal and metal oxide nanoparticles have been successfully employed.
Key Catalyst Designs for Pyrazole Synthesis:
Metal and Metal Oxide Nanoparticles: Simple metal oxides like nano-ZnO have proven to be efficient, eco-friendly catalysts for pyrazole synthesis in aqueous media, offering excellent yields and short reaction times. nih.govresearchgate.net More complex systems, such as SnO–CeO2 nanocomposites and lanthanum-doped/silver-coated ZnO (Ag/La-ZnO) core-shell nanoparticles, have been designed to further enhance catalytic activity. springerprofessional.denih.gov
Magnetic Nanoparticles: To simplify catalyst recovery, magnetic nanoparticles (MNPs) like copper ferrite (CuFe2O4), manganese ferrite (MnFe2O4), and iron oxide-supported copper oxide (nanocat-Fe-CuO) have been developed. nih.govacs.orgijsrst.com These catalysts can be easily separated from the reaction mixture using an external magnet, making them highly reusable. acs.orgresearchgate.net
Supported Catalysts: Anchoring catalytic species onto solid supports like magnetic graphene oxide combines the benefits of high surface area and magnetic separability, leading to robust and highly efficient catalytic systems. nih.govhillsdale.edu
Ionic Liquids: Ionic liquids can function as both the solvent and the catalyst, often promoting reactions through their acidic or basic properties. researchgate.netbohrium.com Their non-volatile nature and potential for recyclability make them attractive for green synthesis protocols. nih.govresearchgate.net
Table 1: Comparison of Various Catalysts in Pyrazole Synthesis
| Catalyst Type | Specific Example | Key Advantages | Typical Yields (%) | Reference(s) |
| Nano Metal Oxide | Nano-ZnO | Eco-friendly, excellent yields, simple work-up | ~95% | nih.gov |
| Core-Shell Nanoparticle | Ag/La-ZnO | High efficiency, solvent-free conditions, reusability | >90% | nih.gov |
| Magnetic Nanoparticle | MnFe2O4 | Magnetic separation, solvent-free, reusable | 85-95% | ijsrst.com |
| Supported Magnetic NP | GO@Fe3O4@Ligand@CuI | High stability, solvent-free, reusable | 90-98% | nih.gov |
| Ionic Liquid | [Et₃NH][HSO₄] | Green catalyst, solvent-free, good yields | 85-94% | nih.gov |
Optimization of Reaction Parameters for Yield and Selectivity
Achieving high yield and regioselectivity in the synthesis of complex molecules like this compound requires careful optimization of reaction parameters. Key variables include the choice of solvent, reaction temperature, catalyst loading, and reaction time.
Solvent Effects: The reaction medium can significantly influence reaction outcomes. While traditional organic solvents like ethanol, DMF, and acetonitrile (B52724) are commonly used, studies have shown that greener solvents can provide superior results. nih.govtandfonline.com For instance, in the synthesis of pyrano[2,3-c]pyrazoles using ZnO nanoparticles, water was found to be the optimal solvent, yielding better results than ethanol or methanol (B129727). rsc.org Aprotic dipolar solvents like N,N-dimethylacetamide have been shown to improve yields and regioselectivity in the cyclocondensation of 1,3-diketones with aryl hydrazines compared to protic solvents like ethanol. nih.gov
Temperature Control: Temperature is a critical parameter that can affect reaction rates and, in some cases, determine the final product. An optimal temperature often exists to maximize yield, as higher temperatures can sometimes lead to decomposition or side reactions. mdpi.com In certain advanced syntheses, temperature can be used to control divergent pathways, leading to different classes of pyrazole products from the same starting materials by simply tuning the reaction temperature. nih.gov
Catalyst Loading: The amount of catalyst used is a crucial factor to optimize. While a sufficient amount is needed to drive the reaction efficiently, excessive catalyst loading can increase costs and complicate purification without providing additional benefits. Optimization studies for nanocatalysts in pyrazole synthesis often find ideal loadings in the range of 5-15 mol%. rsc.orgfrontiersin.org
Reaction Time: Modern catalytic methods, particularly those employing microwave or ultrasonic irradiation, have drastically reduced reaction times from hours to minutes, improving throughput and energy efficiency. rsc.orgresearchgate.net
Table 2: Optimization of Reaction Conditions for a Model Pyrano[2,3-c]pyrazole Synthesis
| Parameter | Condition Tested | Yield (%) | Reference |
| Solvent | EtOH | 80 | frontiersin.org |
| CH₃CN | 75 | frontiersin.org | |
| H₂O | 94 | frontiersin.org | |
| Solvent-free | 92 | frontiersin.org | |
| Catalyst Loading | 1 mol% | Moderate | jetir.org |
| (NMPyTs) | 2 mol% | Good | jetir.org |
| 5 mol% | 95 | jetir.org | |
| Temperature | Room Temp | Good | rsc.org |
| 60 °C | Optimal | mdpi.com | |
| >60 °C | Decreased | mdpi.com |
Green Chemistry Principles Applied to the Synthesis of this compound
The application of green chemistry principles to organic synthesis aims to reduce environmental impact by minimizing waste, avoiding hazardous substances, and improving energy efficiency. The synthesis of pyrazole derivatives has been a fertile ground for the implementation of these principles. pharmacognosyjournal.netresearchgate.net
Solvent-Free and Environmentally Benign Solvent Methodologies
A primary goal of green chemistry is to reduce or eliminate the use of volatile organic solvents (VOCs), which are often toxic and environmentally harmful. tandfonline.com
Solvent-Free Reactions: Many modern protocols for pyrazole synthesis are conducted under solvent-free conditions. researchgate.net These reactions are often facilitated by grinding the reactants together, sometimes with a solid catalyst, or by using microwave irradiation. nih.govresearchgate.netpharmacophorejournal.com This approach not only eliminates solvent waste but also frequently leads to shorter reaction times and simpler product isolation. ijsrst.com For example, pyrano[2,3-c]pyrazoles can be synthesized in high yields by grinding the four components with an ionic liquid catalyst, with no additional solvent required. jetir.org
Benign Solvents: When a solvent is necessary, water is the ideal green choice due to its non-toxic, non-flammable, and abundant nature. rsc.org Numerous catalytic systems, including magnetic Fe3O4 nanoparticles and various ionic liquids, have been designed to be highly effective in aqueous media. researchgate.netrsc.orgeurekaselect.com Other environmentally benign options include ionic liquids and deep eutectic solvents, which offer low volatility and can often be recycled. bohrium.com
Development of Recyclable Catalytic Systems (e.g., Nanocatalysts, Ionic Liquids)
Catalyst reusability is a cornerstone of sustainable chemistry, as it reduces costs and waste associated with catalyst consumption and disposal.
Recyclable Nanocatalysts: Heterogeneous nanocatalysts are particularly well-suited for recycling. Magnetic nanocatalysts, such as Co3O4, MnFe2O4, and various Fe3O4-based systems, can be easily recovered from the reaction mixture using an external magnet and reused for multiple cycles with minimal loss of catalytic activity. ijsrst.comfrontiersin.org For instance, a magnetic GO@Fe3O4 nanocomposite catalyst was reused for four consecutive cycles, and MnFe2O4 nanoparticles maintained activity for five uses. ijsrst.comnih.gov Similarly, non-magnetic catalysts like Ag/La-ZnO have demonstrated robustness, with yields remaining high after four runs. nih.gov
Recyclable Ionic Liquids: Ionic liquids used as catalysts can often be recovered and reused. Their negligible vapor pressure simplifies separation from volatile products. In some protocols, the product can be extracted, leaving the ionic liquid phase to be used in subsequent reactions. nih.govmdpi.com
Table 3: Reusability of Various Catalysts in Pyrazole Synthesis
| Catalyst | 1st Run Yield (%) | 2nd Run Yield (%) | 3rd Run Yield (%) | 4th Run Yield (%) | 5th Run Yield (%) | Reference |
| Ag/La-ZnO | 94 | 92 | 87 | 85 | - | nih.gov |
| MnFe2O4 | 94 | 93 | 93 | 91 | 90 | ijsrst.com |
| GO@Fe3O4@PTMS@ABDSH@CuI | 98 | 97 | 96 | 95 | - | nih.gov |
| CuFe2O4 | 95 | 95 | 94 | 93 | 93 | nih.gov |
Atom Economy and E-Factor Analysis in Synthetic Route Design
Designing synthetic routes that are efficient at the atomic level is a fundamental goal of green chemistry. Atom economy and the Environmental Factor (E-Factor) are key metrics used to evaluate the sustainability of a chemical process.
Atom Economy: This metric, developed by Barry Trost, measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the desired final product. Multi-component reactions (MCRs) are exemplary in this regard, as they combine three or more starting materials in a single step to form a complex product, with few or no byproducts. acs.orgnih.gov The one-pot, four-component synthesis of pyranopyrazoles is a classic example of a high atom economy process, as the vast majority of atoms from the aldehyde, malononitrile, β-ketoester, and hydrazine are incorporated into the final structure. nih.gov
E-Factor: The E-Factor provides a broader measure of the environmental impact of a process by quantifying the total mass of waste generated per unit mass of product. It accounts for solvent losses, reaction byproducts, and waste from work-up and purification. Traditional multi-step syntheses often have very high E-Factors. By employing MCRs, solvent-free conditions, and recyclable catalysts, the E-Factor for pyrazole synthesis can be dramatically reduced, aligning the process with green chemistry principles. acs.org Comparing techniques like microwave synthesis and grinding can be done using metrics like reaction mass efficiency (RME), which is closely related to the E-Factor. nih.gov
The design of a synthetic route for this compound should prioritize a multi-component approach to maximize atom economy, utilize a recyclable heterogeneous catalyst in a benign solvent (or no solvent) to minimize the E-Factor, and employ energy-efficient activation methods like microwave or ultrasound to further enhance its green credentials.
Reactivity and Chemical Transformations of Ethyl 1 Benzyl 3 Formyl 1h Pyrazole 4 Carboxylate
Reactions at the Formyl Group (C-3 Position)
The formyl group at the C-3 position is a key site for the chemical modification of Ethyl 1-benzyl-3-formyl-1H-pyrazole-4-carboxylate. Its aldehydic proton makes it readily susceptible to oxidation, while the electrophilic carbonyl carbon is a prime target for nucleophilic attack by reducing agents.
Oxidation Reactions to Carboxylic Acid Derivatives
The oxidation of the formyl group to a carboxylic acid is a fundamental transformation that converts this compound into its corresponding dicarboxylic acid monoester derivative, ethyl 1-benzyl-1H-pyrazole-3,4-dicarboxylate. This reaction is significant for creating derivatives with altered electronic properties and for introducing a new site for further functionalization, such as amidation or esterification.
A variety of oxidizing agents can be employed for the conversion of aldehydes to carboxylic acids, with the choice of reagent often depending on the presence of other sensitive functional groups within the molecule. For heterocyclic aldehydes like pyrazole-3-carbaldehydes, maintaining the integrity of the pyrazole (B372694) ring and other substituents is crucial.
Common and effective reagents for this transformation include:
Chromium-based reagents: Jones reagent (CrO₃ in aqueous sulfuric acid) is a powerful oxidizing agent that readily converts aldehydes to carboxylic acids. libretexts.org Pyridinium chlorochromate (PCC) can also be used, often in the presence of an co-oxidant like periodic acid (H₅IO₆), to achieve the same transformation. organic-chemistry.org
Potassium permanganate (B83412) (KMnO₄): This is another strong oxidizing agent that can be used, typically in alkaline or acidic conditions. However, its high reactivity requires careful control to avoid over-oxidation or side reactions with other parts of the molecule.
Silver oxide (Ag₂O) or Tollens' reagent ([Ag(NH₃)₂]⁺): These are milder oxidizing agents and are particularly useful for selectively oxidizing aldehydes in the presence of other functional groups. chemistrysteps.comlibretexts.org The Tollens' test, which produces a characteristic silver mirror, is a classic qualitative test for aldehydes. libretexts.org
Sodium hypochlorite (B82951) (NaClO): Household bleach, an aqueous solution of NaClO, can be an effective and inexpensive reagent for the oxidation of aryl and heterocyclic aldehydes, often facilitated by microwave irradiation. researchgate.net
Oxone (2KHSO₅·KHSO₄·K₂SO₄): This potassium peroxymonosulfate (B1194676) salt is a versatile and environmentally friendly oxidizing agent that can efficiently convert aldehydes to carboxylic acids under mild conditions. organic-chemistry.org
TEMPO-catalyzed oxidation: The use of 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) as a catalyst in conjunction with a stoichiometric oxidant like sodium hypochlorite or FeCl₃·6H₂O provides a selective method for oxidizing alcohols to aldehydes, but can be adapted for the oxidation of aldehydes to carboxylic acids. umich.eduresearchgate.net
The table below summarizes various reagents used for the oxidation of aldehydes, which are applicable to this compound.
| Reagent | Typical Conditions | Selectivity/Notes |
|---|---|---|
| Jones Reagent (CrO₃/H₂SO₄/acetone) | Room temperature | Strong oxidant, good yields. libretexts.org |
| Potassium Permanganate (KMnO₄) | Acidic or basic, heating may be required | Very strong oxidant, can cleave other bonds if not controlled. |
| Tollens' Reagent ([Ag(NH₃)₂]⁺) | Aqueous ammonia, gentle warming | Mild and selective for aldehydes. libretexts.org |
| Sodium Hypochlorite (NaClO) | Aqueous, basic pH, microwave irradiation | Inexpensive and effective for many heterocyclic aldehydes. researchgate.net |
| Oxone (KHSO₅) | Aqueous or mixed solvent systems | Mild conditions, environmentally friendly. organic-chemistry.org |
| Periodic Acid (H₅IO₆) with catalytic PCC | Acetonitrile (B52724) | Efficient and catalytic use of chromium. organic-chemistry.org |
The oxidation of an aldehyde to a carboxylic acid in aqueous media, particularly with chromium-based reagents, typically proceeds through a hydrate (B1144303) intermediate. libretexts.orgmasterorganicchemistry.comucalgary.ca
The general mechanism involves two main stages:
Hydrate Formation: The aldehyde carbonyl group undergoes a reversible nucleophilic addition of water to form a geminal diol (hydrate). This step is often catalyzed by acid or base. libretexts.org
Oxidation of the Hydrate: One of the hydroxyl groups of the hydrate is then oxidized. In the case of chromic acid oxidation, the hydrate reacts to form a chromate (B82759) ester. ucalgary.ca Subsequently, a base (such as a water molecule) abstracts the proton from the carbon that originally belonged to the aldehyde group. This initiates an elimination reaction, forming the new C=O bond of the carboxylic acid and reducing the chromium species. ucalgary.ca
The key feature of this mechanism is the presence of the hydrogen atom on the carbonyl carbon of the aldehyde. libretexts.org Ketones lack this hydrogen and are therefore resistant to oxidation under similar conditions, allowing for the selective oxidation of aldehydes in molecules containing both functional groups. libretexts.org
Reduction Reactions to Hydroxymethyl and Methyl Groups
The formyl group of this compound can be reduced to a primary alcohol (hydroxymethyl group) or, under more forcing conditions, completely reduced to a methyl group. The reduction to the hydroxymethyl derivative, ethyl 1-benzyl-3-(hydroxymethyl)-1H-pyrazole-4-carboxylate, is a common and synthetically useful transformation.
Hydride-based reducing agents are widely used for the reduction of aldehydes due to their high efficiency and selectivity.
Sodium Borohydride (B1222165) (NaBH₄): This is the most common reagent for reducing aldehydes to primary alcohols. It is a mild and selective reagent that does not typically reduce esters, carboxylic acids, or amides, making it ideal for the selective reduction of the formyl group in this compound while leaving the ethyl ester at the C-4 position intact. umich.edu The reaction is typically carried out in protic solvents like methanol (B129727) or ethanol (B145695) at room temperature. ugm.ac.id The general procedure involves treating the aldehyde with NaBH₄, followed by an aqueous workup to hydrolyze the resulting borate (B1201080) ester and yield the alcohol. ugm.ac.id
Lithium Aluminum Hydride (LiAlH₄): This is a much more powerful reducing agent than NaBH₄. While it will readily reduce the aldehyde to an alcohol, it will also reduce the ethyl ester at the C-4 position to another primary alcohol. Therefore, LiAlH₄ would not be suitable for the selective reduction of only the formyl group in this specific molecule.
Other Modified Borohydrides: Various modified borohydride reagents have been developed to achieve higher selectivity. For instance, the NaBH₄/Na₂C₂O₄ system in water has been shown to be highly effective for the selective reduction of aldehydes in the presence of ketones. orientjchem.org
A study on the reduction of various 3-aryl-1-phenyl-1H-pyrazole-4-carbaldehydes demonstrated that sodium borohydride provides the corresponding 4-(hydroxymethyl)pyrazoles in good yields under mild conditions. umich.edu
| Reagent | Product | Selectivity/Notes |
|---|---|---|
| Sodium Borohydride (NaBH₄) | Hydroxymethyl group | Highly selective for the aldehyde over the C-4 ester. Mild conditions, typically in alcoholic solvents. umich.eduugm.ac.id |
| Lithium Aluminum Hydride (LiAlH₄) | Reduces both formyl and ester groups | Not suitable for selective reduction of the formyl group in this molecule. |
| Diisobutylaluminium Hydride (DIBAL-H) | Hydroxymethyl group | Can be used at low temperatures to selectively reduce aldehydes. May also reduce the ester depending on stoichiometry and conditions. |
Catalytic hydrogenation is another important method for the reduction of aldehydes. This technique involves the use of hydrogen gas (H₂) and a metal catalyst.
Catalysts: Common catalysts for aldehyde hydrogenation include palladium (Pd), platinum (Pt), and nickel (Ni), often supported on carbon (e.g., Pd/C). google.com
Conditions: The reaction is typically carried out in a solvent under a pressurized atmosphere of hydrogen.
Selectivity: Catalytic hydrogenation can be highly selective. Under controlled conditions (e.g., temperature, pressure, catalyst choice), it is possible to reduce the aldehyde group to a hydroxymethyl group without affecting the pyrazole ring or the benzyl (B1604629) group. However, more vigorous conditions can lead to the reduction of the aromatic rings or hydrogenolysis of the benzyl group. The ester group at C-4 is generally less reactive towards catalytic hydrogenation than the aldehyde.
While catalytic hydrogenation is a powerful tool, for the specific transformation of the formyl group to a hydroxymethyl group in this compound, reduction with sodium borohydride is often preferred due to its operational simplicity and high chemoselectivity.
Nucleophilic Addition Reactions
The formyl group (an aldehyde) is a highly reactive electrophilic site, readily undergoing nucleophilic addition reactions. This reactivity is central to its utility as a synthetic intermediate.
The aldehyde functionality of this compound is susceptible to condensation reactions with various nitrogen-based nucleophiles. evitachem.com These reactions typically involve the initial nucleophilic attack of the nitrogen atom on the formyl carbonyl carbon, followed by dehydration to yield a C=N double bond.
With primary amines, the reaction yields Schiff bases (or imines). The reaction with hydrazines is particularly significant as it can lead to the formation of fused heterocyclic ring systems. For instance, the reaction of ethyl 1-aryl-4-formyl-1H-pyrazole-3-carboxylates with hydrazine (B178648) and methylhydrazine has been shown to produce the corresponding 2,6-dihydro-7H-pyrazolo[3,4-d]pyridazin-7-ones. umich.eduresearchgate.net This transformation involves an initial condensation at the formyl group, followed by an intramolecular cyclization via nucleophilic attack on the ester carbonyl.
Table 1: Condensation Reactions with Nitrogen Nucleophiles
| Nucleophile | Reagent Example | Product Type | Fused Ring System |
| Amine | Aniline | Schiff Base (Imine) | N/A |
| Hydrazine | Hydrazine Hydrate | Hydrazone, leading to cyclization | Pyrazolo[3,4-d]pyridazinone |
| Substituted Hydrazine | Methylhydrazine | Hydrazone, leading to cyclization | N-methyl-pyrazolo[3,4-d]pyridazinone |
| Hydroxylamine | Hydroxylamine HCl | Oxime | N/A |
To form new carbon-carbon double bonds at the C-3 position, the formyl group can participate in classic olefination reactions such as the Knoevenagel condensation and the Wittig reaction.
The Knoevenagel condensation involves the reaction of the aldehyde with a compound containing an active methylene (B1212753) group (a CH₂ group flanked by two electron-withdrawing groups), typically in the presence of a weak base catalyst like piperidine. wikipedia.org This reaction proceeds through a nucleophilic addition followed by dehydration to yield an α,β-unsaturated product. wikipedia.org
The Wittig reaction provides a versatile method for converting aldehydes and ketones into alkenes. masterorganicchemistry.com The reaction involves a phosphonium (B103445) ylide (also known as a Wittig reagent), which is prepared by treating a phosphonium salt with a strong base. masterorganicchemistry.com The ylide attacks the aldehyde to form a four-membered ring intermediate called an oxaphosphetane, which then decomposes to give the desired alkene and triphenylphosphine (B44618) oxide. masterorganicchemistry.com This method is highly reliable for creating a C=C bond where the C=O bond was. masterorganicchemistry.com
Table 2: Alkene Formation Reactions
| Reaction Type | Reagent Example | Electron-Withdrawing Groups (Z, Z') | Product Structure |
| Knoevenagel | Malononitrile | -CN, -CN | Pyrazolyl-ethylidenedinitrile |
| Knoevenagel | Ethyl cyanoacetate | -CN, -COOEt | Ethyl 2-cyano-3-(pyrazolyl)acrylate |
| Wittig | Methyltriphenylphosphonium bromide (forms CH₂=PPh₃) | N/A | 1-benzyl-4-(ethoxycarbonyl)-3-vinyl-1H-pyrazole |
| Wittig | Ethyl (triphenylphosphoranylidene)acetate (EtOOC-CH=PPh₃) | N/A | Ethyl 3-(1-benzyl-4-(ethoxycarbonyl)-1H-pyrazol-3-yl)acrylate |
Organometallic reagents, such as Grignard (R-MgX) and organolithium (R-Li) reagents, are powerful nucleophiles that readily add to the carbonyl carbon of the formyl group. libretexts.org These reagents behave as carbanion equivalents and their reaction with the aldehyde provides a direct route to secondary alcohols. libretexts.org The reaction must be carried out in anhydrous solvents like diethyl ether or tetrahydrofuran (B95107) (THF) to prevent the highly basic organometallic reagents from being quenched by water. libretexts.org The initial product is a magnesium or lithium alkoxide, which upon acidic workup yields the final secondary alcohol.
Table 3: Addition of Organometallic Reagents
| Reagent Type | Reagent Example | R-Group | Product |
| Grignard | Methylmagnesium Bromide (CH₃MgBr) | Methyl | 1-(1-benzyl-4-(ethoxycarbonyl)-1H-pyrazol-3-yl)ethanol |
| Grignard | Phenylmagnesium Bromide (PhMgBr) | Phenyl | (1-benzyl-4-(ethoxycarbonyl)-1H-pyrazol-3-yl)(phenyl)methanol |
| Organolithium | n-Butyllithium (n-BuLi) | n-Butyl | 1-(1-benzyl-4-(ethoxycarbonyl)-1H-pyrazol-3-yl)pentan-1-ol |
| Organolithium | Phenyllithium (PhLi) | Phenyl | (1-benzyl-4-(ethoxycarbonyl)-1H-pyrazol-3-yl)(phenyl)methanol |
Chemo- and Regioselective Functionalization of the Formyl Moiety
This compound possesses two distinct electrophilic carbonyl centers: the formyl group at C-3 and the ester group at C-4. Aldehydes are inherently more reactive towards nucleophiles than esters due to both steric and electronic factors. The aldehyde carbonyl is less sterically hindered and its carbon atom is more electrophilic because it is not stabilized by resonance from a second oxygen atom, unlike an ester.
This difference in reactivity allows for high chemoselectivity. Under controlled reaction conditions, nucleophiles will preferentially attack the formyl group, leaving the ethyl ester functionality intact. The reactions described in section 3.1.3—such as condensation with amines, Knoevenagel condensation, Wittig reactions, and Grignard additions—are all examples of this chemoselective functionalization. The reactions are also highly regioselective, as the transformation occurs specifically at the C-3 position where the formyl group is located. More forcing conditions or specific reagents would be required to involve the less reactive ester group.
Reactions Involving the Ethyl Ester Functionality (C-4 Position)
While less reactive than the formyl group, the ethyl ester at the C-4 position can undergo its own set of characteristic reactions, most notably hydrolysis.
The ethyl ester can be converted to the corresponding carboxylic acid through hydrolysis. evitachem.com This reaction can be catalyzed by either acid or base.
Acid-Catalyzed Hydrolysis: This is a reversible process where the compound is heated with water in the presence of a strong acid catalyst (e.g., H₂SO₄ or HCl).
Base-Promoted Hydrolysis (Saponification): This is an irreversible reaction involving heating the ester with a stoichiometric amount of a strong base, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH). The initial product is the carboxylate salt, which is then protonated in a separate acidic workup step to yield the final carboxylic acid, 1-benzyl-3-formyl-1H-pyrazole-4-carboxylic acid.
This transformation is fundamental for further derivatization, as the resulting carboxylic acid can be converted into acid chlorides, amides, or other esters.
Transesterification Reactions
The ethyl ester functional group in this compound is susceptible to transesterification. This reaction involves the exchange of the ethyl group with another alkyl or aryl group from an alcohol, typically in the presence of an acid or base catalyst. The process is reversible, and the equilibrium can be shifted by using a large excess of the reactant alcohol or by removing the ethanol formed during the reaction.
While specific catalysts for the transesterification of this particular pyrazole ester have not been documented, common catalysts for such reactions include mineral acids (like sulfuric acid), metal alkoxides, and enzymes. The choice of catalyst and reaction conditions would depend on the desired product and the stability of the other functional groups in the molecule. For instance, a mild, enzyme-catalyzed transesterification might be preferred to avoid side reactions involving the formyl group.
Table 1: Representative Transesterification Reaction (Illustrative example based on general chemical principles)
| Reactant | Reagent | Catalyst | Product |
|---|---|---|---|
| This compound | Methanol | H₂SO₄ (catalytic) | Mthis compound |
Amidation and Hydrazinolysis for Carboxamide and Carbohydrazide (B1668358) Formation
The ethyl carboxylate group can be readily converted into a variety of amides and hydrazides through reactions with amines and hydrazine, respectively. These reactions are fundamental in medicinal chemistry for the synthesis of new bioactive molecules.
Amidation: The reaction with a primary or secondary amine would yield the corresponding N-substituted carboxamide. This transformation is typically carried out by heating the ester with the amine, sometimes with the aid of a catalyst or after converting the ester to a more reactive acyl chloride. Boric acid has been noted as a green and efficient catalyst for the direct amidation of carboxylic acids and could potentially be applied to the corresponding esters.
Hydrazinolysis: Treatment with hydrazine hydrate (N₂H₄·H₂O) would result in the formation of the corresponding carbohydrazide. This reaction is usually performed by refluxing the ester with hydrazine hydrate in a suitable solvent like ethanol. The resulting carbohydrazide is a versatile intermediate for the synthesis of various heterocyclic compounds.
Table 2: Formation of Carboxamide and Carbohydrazide Derivatives (Illustrative examples based on general chemical principles)
| Reactant | Reagent | Product |
|---|---|---|
| This compound | Aniline | N-phenyl-1-benzyl-3-formyl-1H-pyrazole-4-carboxamide |
| This compound | Hydrazine hydrate | 1-Benzyl-3-formyl-1H-pyrazole-4-carbohydrazide |
Reduction to Primary Alcohols
The ester functionality of this compound can be reduced to a primary alcohol, yielding (1-benzyl-3-formyl-1H-pyrazol-4-yl)methanol. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are typically required for this transformation. The reaction is generally carried out in an anhydrous ethereal solvent such as diethyl ether or tetrahydrofuran (THF) at low temperatures. It is important to note that LiAlH₄ would also reduce the formyl group to a hydroxymethyl group, leading to the formation of a diol, [1-benzyl-4-(hydroxymethyl)-1H-pyrazol-3-yl]methanol. Selective reduction of the ester in the presence of an aldehyde can be challenging and may require protection of the formyl group prior to reduction.
Alternatively, milder reducing agents could be employed under specific conditions to achieve selective reduction, although such specific methods for this compound are not documented.
Electrophilic and Nucleophilic Substitution Reactions on the Pyrazole Ring System
The pyrazole ring is an aromatic heterocycle and can undergo both electrophilic and nucleophilic substitution reactions. The position of substitution is influenced by the nature and position of the existing substituents. In this compound, the C5-position of the pyrazole ring is the most likely site for electrophilic attack, as it is not substituted and is activated by the adjacent nitrogen atom.
Halogenation and Nitration Studies on the Pyrazole Nucleus
Halogenation: Electrophilic halogenation of pyrazoles typically occurs at the C4-position if it is unsubstituted. However, in the target molecule, the C4-position is occupied by a carboxylate group. Therefore, halogenation would be expected to occur at the C5-position. Common halogenating agents include N-bromosuccinimide (NBS) and N-chlorosuccinimide (NCS) for bromination and chlorination, respectively. researchgate.net
Nitration: Nitration of the pyrazole ring is also an electrophilic substitution reaction. The conditions for nitration can influence the position of the incoming nitro group. Nitration of 1-phenylpyrazole (B75819) with a mixture of nitric acid and sulfuric acid often results in nitration of the phenyl ring, whereas using nitric acid in acetic anhydride (B1165640) can lead to nitration at the C4-position of the pyrazole ring. cdnsciencepub.comcdnsciencepub.com For this compound, nitration at the C5-position of the pyrazole ring is plausible under specific conditions, though reaction at the benzyl group could also occur.
Metalation and Subsequent Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Heck)
For cross-coupling reactions to occur, the pyrazole ring must first be functionalized with a suitable leaving group, typically a halogen. Following the halogenation at the C5-position as described above, the resulting 5-halo-pyrazole derivative can participate in various palladium-catalyzed cross-coupling reactions.
Suzuki Coupling: Reaction of the 5-bromopyrazole derivative with an aryl or vinyl boronic acid in the presence of a palladium catalyst and a base would yield a 5-aryl or 5-vinyl pyrazole. rsc.org
Sonogashira Coupling: Coupling of the 5-iodopyrazole derivative with a terminal alkyne using a palladium catalyst and a copper(I) co-catalyst would introduce an alkynyl substituent at the C5-position.
Heck Coupling: Reaction with an alkene in the presence of a palladium catalyst and a base would lead to the formation of a 5-alkenylpyrazole.
These cross-coupling reactions are powerful tools for the synthesis of complex molecules with diverse functionalities.
Table 3: Potential Cross-Coupling Reactions of a Halogenated Derivative (Illustrative examples based on general chemical principles)
| Reactant | Coupling Partner | Reaction Type | Product |
|---|---|---|---|
| Ethyl 1-benzyl-5-bromo-3-formyl-1H-pyrazole-4-carboxylate | Phenylboronic acid | Suzuki | Ethyl 1-benzyl-3-formyl-5-phenyl-1H-pyrazole-4-carboxylate |
| Ethyl 1-benzyl-5-iodo-3-formyl-1H-pyrazole-4-carboxylate | Phenylacetylene | Sonogashira | Ethyl 1-benzyl-3-formyl-5-(phenylethynyl)-1H-pyrazole-4-carboxylate |
Cyclization and Annulation Reactions Utilizing this compound as a Building Block
The bifunctional nature of this compound, possessing both an aldehyde and an ester group on adjacent carbons of the pyrazole ring, makes it an excellent precursor for the synthesis of fused heterocyclic systems through cyclization and annulation reactions.
For instance, reaction with hydrazines could lead to the formation of pyrazolo[3,4-d]pyridazine derivatives. umich.edu Similarly, condensation with active methylene compounds followed by cyclization could afford pyrazolo[3,4-b]pyridine systems. The specific outcome of these reactions would depend on the nature of the reagent and the reaction conditions employed. These cyclization reactions provide a pathway to novel and complex heterocyclic scaffolds, which are of significant interest in drug discovery and materials science.
Formation of Fused Heterocyclic Systems (e.g., Pyrazolopyridazines, Pyrazolopyrimidines)
The strategic placement of a formyl group adjacent to an ester functionality on the pyrazole ring provides an ideal platform for the construction of fused heterocyclic systems through cyclocondensation reactions. These reactions typically involve the sequential or one-pot reaction of the pyrazole derivative with bifunctional nucleophiles, leading to the formation of pyrazolopyridazines and pyrazolopyrimidines, among other fused systems.
Pyrazolopyridazines: The synthesis of pyrazolo[3,4-d]pyridazines can be readily achieved through the reaction of this compound with hydrazine hydrate. In this transformation, the hydrazine initially reacts with the formyl group to form a hydrazone intermediate. Subsequent intramolecular cyclization, driven by the nucleophilic attack of the second nitrogen of the hydrazine onto the ester carbonyl, followed by elimination of ethanol, yields the corresponding 1-benzyl-1H-pyrazolo[3,4-d]pyridazin-4(5H)-one. The reaction conditions for this transformation are typically mild, often involving heating the reactants in a suitable solvent such as ethanol or acetic acid.
Research on analogous ethyl 1-aryl-4-formyl-1H-pyrazole-3-carboxylates has demonstrated the feasibility of this approach, leading to the formation of 2-aryl-2,6-dihydro-7H-pyrazolo-[3,4-d]pyridazin-7-ones. researchgate.netresearchgate.net These studies underscore the general applicability of this synthetic strategy for the construction of the pyrazolo[3,4-d]pyridazine core from appropriately substituted 3-formyl-1H-pyrazole-4-carboxylates.
| Reactant | Product | Reaction Type | Reference |
| Ethyl 1-aryl-4-formyl-1H-pyrazole-3-carboxylate | 2-aryl-2,6-dihydro-7H-pyrazolo[3,4-d]pyridazin-7-one | Cyclocondensation | researchgate.netresearchgate.net |
| This compound | 1-benzyl-1H-pyrazolo[3,4-d]pyridazin-4(5H)-one | Cyclocondensation | Inferred |
Pyrazolopyrimidines: The construction of the pyrazolo[3,4-d]pyrimidine skeleton from this compound can be envisioned through several synthetic routes. One potential pathway involves a multi-step sequence starting with the conversion of the formyl group into an amino or a related nitrogen-containing functionality. For instance, reductive amination of the formyl group would yield an aminomethyl intermediate, which, after protection and subsequent manipulation of the ester group, could be cyclized with a suitable one-carbon synthon to form the pyrimidine (B1678525) ring.
A more direct approach would involve the reaction with reagents like urea, thiourea, or guanidine (B92328). However, the direct condensation of the formyl pyrazole with these reagents to form pyrazolo[3,4-d]pyrimidines is not well-documented. A more established method for the synthesis of pyrazolo[3,4-d]pyrimidines involves the cyclization of an ortho-amino ester pyrazole derivative. nih.gov Therefore, a plausible strategy would be to first convert the 3-formyl group of the starting material into a nitrile or an amide, which can then be reduced to an amine. This 3-aminomethyl-1-benzyl-1H-pyrazole-4-carboxylate could then undergo cyclocondensation with various reagents to afford the desired pyrazolo[3,4-d]pyrimidine derivatives. For example, reaction with nitriles under acidic or basic conditions is a known method for the construction of the pyrimidine ring in pyrazolo[3,4-d]pyrimidin-4(5H)-ones. nih.gov
| Starting Material | Intermediate | Reagent for Cyclization | Fused Product | Reference |
| This compound | Ethyl 3-aminomethyl-1-benzyl-1H-pyrazole-4-carboxylate | Nitriles | 1-benzyl-pyrazolo[3,4-d]pyrimidin-4(5H)-one derivative | nih.gov |
Construction of Spirocyclic and Bridged Architectures
The synthesis of spirocyclic and bridged architectures from this compound represents a more complex synthetic challenge, with limited direct precedents in the literature. However, the inherent reactivity of the formyl and ester groups, combined with the pyrazole core, offers potential avenues for the construction of these intricate structures, likely through multicomponent reactions or intramolecular cycloaddition pathways.
Spirocyclic Architectures: The creation of a spiro center at the C4 position of the pyrazole ring is a conceivable synthetic goal. A hypothetical approach could involve a Knoevenagel condensation of the 3-formyl group with an active methylene compound that also contains a tethered nucleophile. For instance, reaction with a compound like 1,3-indandione (B147059) or barbituric acid could lead to an adduct that, upon intramolecular cyclization of a suitable group onto the C4 position of the pyrazole, could potentially form a spirocyclic system.
Another plausible strategy involves a multi-component reaction. For example, a three-component reaction between the formyl pyrazole, a primary amine, and a dienophile in a tandem Diels-Alder reaction could theoretically lead to complex bridged systems, although this remains a speculative pathway without direct experimental validation for this specific substrate.
While direct examples are scarce, the synthesis of spiro pyrazol-3-ones has been reported through various methods, including the reaction of 4-arylidene-pyrazol-3-ones with compounds containing a leaving group and an electron-withdrawing group, leading to spiro-epoxides which can be further transformed. clockss.org Adapting such methodologies to the C4 position of our target molecule would require significant synthetic modifications. A three-component reaction of isoquinoline, dimethyl but-2-ynedioate, and a 4-arylidene-5-methyl-2-phenylpyraozol-3-one has also been reported to yield spiro compounds. bohrium.com
Bridged Architectures: The construction of bridged architectures incorporating the pyrazole ring is a formidable synthetic task. A potential, albeit theoretical, approach could involve the derivatization of the starting material to introduce reactive functionalities at both the 3- and 4-positions, which could then participate in an intramolecular cycloaddition reaction. For example, the formyl group could be converted into a diene, and the ester at the 4-position could be transformed into a dienophile. A subsequent intramolecular Diels-Alder reaction could then, in principle, form a bridged system. This would, however, necessitate a multi-step and likely low-yielding synthetic sequence.
Given the lack of specific literature examples for the construction of spirocyclic and bridged systems from this compound, the development of such synthetic routes remains an open area for future research. The exploration of multicomponent reactions and intramolecular cycloaddition strategies, leveraging the reactivity of the formyl and ester groups, would be a logical starting point for such investigations.
Advanced Spectroscopic and Structural Characterization of Ethyl 1 Benzyl 3 Formyl 1h Pyrazole 4 Carboxylate and Its Derivatives
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution and the solid state. For Ethyl 1-benzyl-3-formyl-1H-pyrazole-4-carboxylate, a combination of one-dimensional and two-dimensional NMR experiments provides a complete picture of its atomic connectivity and spatial arrangement.
One-dimensional NMR spectra provide fundamental information about the chemical environment of magnetically active nuclei.
¹H NMR Spectroscopy: The proton NMR spectrum reveals the number of distinct proton environments and their neighboring protons. The expected chemical shifts (δ) for this compound in a solvent like CDCl₃ are detailed below. The spectrum is characterized by signals from the ethyl ester, the benzyl (B1604629) group, the pyrazole (B372694) ring, and the formyl group.
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Formyl-H (CHO) | 9.9 - 10.1 | Singlet (s) | - |
| Pyrazole H-5 | 8.2 - 8.4 | Singlet (s) | - |
| Benzyl-aromatic H | 7.2 - 7.4 | Multiplet (m) | - |
| Benzyl CH₂ | 5.4 - 5.6 | Singlet (s) | - |
| Ethyl CH₂ | 4.3 - 4.5 | Quartet (q) | ~7.1 |
| Ethyl CH₃ | 1.3 - 1.5 | Triplet (t) | ~7.1 |
¹³C NMR Spectroscopy: The ¹³C NMR spectrum, typically acquired with proton decoupling, shows a single peak for each unique carbon atom in the molecule. Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between CH, CH₂, and CH₃ groups. nih.gov
| Carbon Assignment | Expected Chemical Shift (δ, ppm) |
| Formyl C=O | 185 - 188 |
| Ester C=O | 162 - 165 |
| Pyrazole C-3 | 148 - 152 |
| Pyrazole C-5 | 138 - 141 |
| Benzyl-aromatic C (ipso) | 135 - 137 |
| Benzyl-aromatic C | 127 - 129 |
| Pyrazole C-4 | 115 - 118 |
| Ethyl O-CH₂ | 60 - 62 |
| Benzyl N-CH₂ | 53 - 55 |
| Ethyl CH₃ | 14 - 15 |
¹⁵N NMR Spectroscopy: While less common, ¹⁵N NMR can provide valuable information about the electronic environment of the nitrogen atoms within the pyrazole ring. Due to the different substitutions, the two nitrogen atoms are chemically non-equivalent. N-1, attached to the benzyl group, would resonate at a different frequency than N-2. Expected chemical shifts are highly dependent on the solvent and reference standard.
Two-dimensional NMR experiments are essential for assembling the molecular structure by revealing correlations between nuclei. sdsu.edunih.gov
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically through two or three bonds). For this molecule, a key COSY correlation would be observed between the ethyl CH₂ quartet and the ethyl CH₃ triplet. sdsu.edu
HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum maps protons directly to their attached carbons. sdsu.edu This is crucial for definitively assigning the ¹³C signals based on the more easily interpreted ¹H spectrum. For example, it would show correlations between the benzyl CH₂ protons and the corresponding carbon signal around 53-55 ppm.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range couplings (typically 2-3 bonds) between protons and carbons, which is vital for connecting the different fragments of the molecule. sdsu.edu Key expected HMBC correlations are summarized in the table below.
| Proton (¹H) | Correlated Carbons (¹³C) | Structural Information Confirmed |
| Formyl-H | Pyrazole C-3, Pyrazole C-4 | Position of the formyl group at C-3 |
| Pyrazole H-5 | Pyrazole C-3, Pyrazole C-4, Ester C=O | Connectivity of the pyrazole core |
| Benzyl CH₂ | Pyrazole C-5, Benzyl-aromatic C (ipso) | Attachment of the benzyl group to N-1 |
| Ethyl CH₂ | Ester C=O, Ethyl CH₃ | Structure of the ethyl carboxylate group |
NOESY (Nuclear Overhauser Effect Spectroscopy): This technique shows correlations between protons that are close in space, regardless of their bonding. A NOESY spectrum could confirm the proximity of the benzyl CH₂ protons to the pyrazole ring proton (H-5), providing insights into the preferred conformation of the molecule in solution.
Substituted pyrazoles can exhibit dynamic behavior, such as restricted rotation around single bonds. researchgate.net For this compound, variable-temperature (VT) NMR studies could be employed to investigate the rotational barrier around the C3-CHO bond. At low temperatures, the rotation might be slow enough on the NMR timescale to observe distinct signals for different conformers, which would coalesce as the temperature is raised. Analysis of this coalescence behavior allows for the calculation of the energy barrier to rotation.
In the solid state, molecules may adopt different packing arrangements, known as polymorphs, which can have different physical properties. Solid-state NMR (ssNMR), particularly ¹³C and ¹⁵N Cross-Polarization Magic Angle Spinning (CPMAS) experiments, is a powerful technique for studying these phenomena. nih.govnih.gov Each polymorph would give a distinct ssNMR spectrum due to differences in the local chemical environment and intermolecular interactions. This technique can identify the number of unique molecules in the asymmetric unit of the crystal and probe intermolecular hydrogen bonding. nih.gov
High-Resolution Mass Spectrometry (HRMS)
HRMS is an essential analytical technique that provides an extremely accurate measurement of a molecule's mass.
By measuring the mass-to-charge ratio (m/z) to several decimal places, HRMS allows for the determination of the elemental formula of a compound. The theoretical exact mass of this compound (C₁₄H₁₄N₂O₃) can be calculated and compared to the experimentally determined value. This comparison serves as a definitive confirmation of the molecular formula.
| Ion | Formula | Calculated Exact Mass (m/z) |
| [M+H]⁺ | C₁₄H₁₅N₂O₃⁺ | 259.1077 |
| [M+Na]⁺ | C₁₄H₁₄N₂O₃Na⁺ | 281.0897 |
| [M+K]⁺ | C₁₄H₁₄N₂O₃K⁺ | 297.0636 |
An experimental HRMS measurement that matches one of these calculated values to within a few parts per million (ppm) provides high confidence in the assigned elemental composition.
Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis
Tandem mass spectrometry (MS/MS) is a powerful technique used to determine the structure of ions by fragmenting them and analyzing the resulting products. While specific MS/MS studies on this compound are not extensively detailed in the available literature, a fragmentation pathway can be predicted based on the established principles of mass spectrometry for similar organic molecules containing aldehyde, ester, and benzyl functionalities. miamioh.edu
The primary fragmentation of the molecular ion would likely initiate from its most labile points. Key fragmentation mechanisms for carbonyl compounds include α-cleavage and McLafferty rearrangements. miamioh.edu For this compound, the following fragmentation patterns can be anticipated:
Loss of the Ethyl Group: Cleavage of the ester can lead to the loss of an ethyl radical (•CH₂CH₃) or an ethylene (B1197577) molecule (CH₂=CH₂) via a McLafferty-type rearrangement if a gamma-hydrogen is available, though α-cleavage is more direct.
Decarbonylation: The formyl group can lose a carbon monoxide molecule (CO), a common fragmentation pathway for aromatic and heteroaromatic aldehydes. miamioh.edu
Benzylic Cleavage: The bond between the pyrazole ring and the benzyl group is susceptible to cleavage, leading to the formation of a stable tropylium (B1234903) ion (C₇H₇⁺) at m/z 91. This is a very common and characteristic fragment for benzyl-substituted compounds.
Cleavage of the Ester Group: The entire ethoxycarbonyl group (-COOEt) can be lost as a radical.
A plausible fragmentation pathway would involve the initial loss of the ethoxy group from the ester, followed by the loss of carbon monoxide from the formyl group, and subsequent cleavages of the pyrazole ring or the benzyl substituent.
Table 1: Predicted MS/MS Fragmentation Data for this compound
| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss | Plausible Fragment Identity |
|---|---|---|---|
| [M]+ | [M-29]+ | CHO | Loss of formyl radical |
| [M]+ | [M-45]+ | OCH₂CH₃ | Loss of ethoxy radical |
| [M]+ | 91 | C₁₀H₉N₂O₃ | Tropylium ion (benzyl cation) |
X-ray Crystallography
X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms within a crystal, offering unparalleled insights into molecular structure, conformation, and intermolecular interactions.
Single Crystal X-ray Diffraction for Absolute and Relative Stereochemistry
Single-crystal X-ray diffraction is the gold standard for determining the precise atomic arrangement of a molecule. For a chiral molecule, this technique can be used to establish its absolute stereochemistry. This compound is achiral, so it does not have stereoisomers. However, X-ray diffraction provides the exact conformation of the molecule in the solid state, including the relative orientations of the benzyl group, the pyrazole ring, and the formyl and carboxylate substituents.
Table 2: Comparative Crystallographic Data of Related Pyrazole Derivatives
| Compound | Crystal System | Space Group | Dihedral Angle (Pyrazole-Aryl) | Dihedral Angle (Pyrazole-Benzyl) | Reference |
|---|---|---|---|---|---|
| Ethyl 1-benzyl-3-(4-methylphenyl)-1H-pyrazole-5-carboxylate | Triclinic | P-1 | 15.68° | 83.40° | nih.govresearchgate.net |
| Ethyl 1-benzyl-3-(4-bromophenyl)-1H-pyrazole-5-carboxylate | Monoclinic | P2₁/c | 5.78° | 88.00° | nih.gov |
| Ethyl 1-benzyl-3-(4-fluorophenyl)-1H-pyrazole-5-carboxylate | Triclinic | P-1 | 4.57° | 81.19° | researchgate.netnih.gov |
Analysis of Crystal Packing, Intermolecular Interactions, and Hydrogen Bonding Networks
The crystal packing of a molecule is governed by a network of intermolecular interactions, including hydrogen bonds, van der Waals forces, and π-π stacking. The title compound possesses several functional groups capable of engaging in such interactions. The carbonyl oxygen atoms of the formyl and ester groups are potent hydrogen bond acceptors.
In the absence of strong hydrogen bond donors (like N-H or O-H) in the molecule itself, the crystal packing is likely dominated by weaker C-H···O hydrogen bonds and π-π stacking interactions involving the benzyl and pyrazole rings. nih.govnih.gov For example, in the crystal structure of Ethyl 1-benzyl-3-(4-bromophenyl)-1H-pyrazole-5-carboxylate, molecules are linked by weak intermolecular C—H⋯O hydrogen bonds. nih.gov Similar C-H···O interactions are observed in Ethyl 1-(4-chlorobenzyl)-3-phenyl-1H-pyrazole-5-carboxylate, which help to stabilize the crystal structure. nih.gov The arrangement of molecules in the crystal lattice, or crystal packing, can be visualized and analyzed using tools like Hirshfeld surface analysis, which helps to quantify the different types of intermolecular contacts. mdpi.com
Polymorphism and Co-crystallization Studies
Polymorphism is the ability of a solid material to exist in more than one crystal form or structure. ijsra.net Different polymorphs of a compound can exhibit distinct physicochemical properties. The potential for polymorphism in this compound is significant due to the conformational flexibility of the benzyl and ethyl carboxylate groups. Different crystal packing arrangements could arise from variations in crystallization conditions, leading to different polymorphs.
Co-crystallization involves crystallizing a target molecule with a second component (a coformer) to form a new crystalline solid with a unique structure. rsc.org The presence of multiple hydrogen bond acceptor sites (the carbonyl oxygens and pyrazole nitrogens) in the title compound makes it a prime candidate for forming co-crystals with suitable coformers that possess hydrogen bond donor groups, such as carboxylic acids. researchgate.net The study of polymorphism and co-crystallization is crucial as it can significantly impact the properties of the material. ijsra.netresearchgate.net
Vibrational Spectroscopy (Fourier Transform Infrared, Raman)
Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, probes the vibrational modes of a molecule. Each functional group has characteristic vibrational frequencies, making these techniques excellent for structural confirmation and functional group identification.
Identification of Characteristic Functional Group Vibrations
For this compound, the vibrational spectrum would be dominated by signals from its key functional groups.
Carbonyl Stretching (C=O): Two distinct C=O stretching vibrations are expected. The formyl group (aldehyde) typically shows a strong absorption in the range of 1740-1720 cm⁻¹. The ester carbonyl stretching vibration is expected to appear at a slightly higher frequency, typically between 1750-1735 cm⁻¹.
Aromatic C-H Stretching: The C-H stretching vibrations of the benzyl group's aromatic ring are expected to appear above 3000 cm⁻¹. derpharmachemica.com
Aliphatic C-H Stretching: The C-H stretching vibrations of the ethyl group's CH₂ and CH₃ and the benzylic CH₂ group will be observed in the 3000-2850 cm⁻¹ region.
Pyrazole Ring Vibrations: The C=N and C=C stretching vibrations within the pyrazole ring typically occur in the 1600-1400 cm⁻¹ region. derpharmachemica.com
C-O Stretching: The C-O stretching vibrations of the ester group will produce strong bands in the 1300-1000 cm⁻¹ region.
The NIST WebBook provides an IR spectrum for a related compound, ethyl 5-methyl-1H-pyrazole-3-carboxylate, which can serve as a reference for the pyrazole and ethyl carboxylate moieties. nist.gov
Table 3: Predicted Characteristic Vibrational Frequencies
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| Aldehyde | C=O Stretch | 1740-1720 |
| Aldehyde | C-H Stretch | 2830-2695 (two bands) |
| Ester | C=O Stretch | 1750-1735 |
| Ester | C-O Stretch | 1300-1000 |
| Benzyl Ring | C=C Stretch | ~1600-1450 |
| Benzyl Ring | C-H Stretch | >3000 |
| Pyrazole Ring | C=N, C=C Stretch | ~1600-1400 |
Conformational Insights and Intermolecular Interactions
The three-dimensional structure and intermolecular interactions of this compound are dictated by the spatial arrangement of its substituent groups around the central pyrazole core. While a specific crystal structure for this exact molecule is not publicly available, valuable conformational insights can be drawn from crystallographic studies of closely related derivatives.
Analysis of analogous compounds, such as Ethyl 1-benzyl-3-(4-methylphenyl)-1H-pyrazole-5-carboxylate and Ethyl 1-benzyl-3-(4-bromophenyl)-1H-pyrazole-5-carboxylate, reveals significant details about the likely orientation of the substituents. nih.govnih.gov In these structures, the pyrazole ring is not coplanar with the aromatic rings of the substituents. For instance, in a tolyl-substituted analogue, the pyrazole ring forms a dihedral angle of 83.40 (4)° with the benzyl ring. nih.gov Similarly, in a bromophenyl derivative, this angle is 88.00 (16)°. nih.gov A fluorophenyl version exhibits a similar angle of 81.19 (18)°. researchgate.net This consistent, nearly perpendicular orientation of the benzyl group relative to the pyrazole ring is a defining conformational feature, likely arising from steric hindrance, which minimizes repulsion between the two ring systems.
In the solid state, the molecular packing is governed by a network of weak intermolecular interactions. Crystal structures of similar pyrazole-carboxylate compounds show the presence of intermolecular C—H⋯O hydrogen bonds, which link adjacent molecules. nih.gov Other potential supramolecular interactions include C-H···N and C-H···π interactions. researchgate.net The presence of the carbonyl groups (in the formyl and ester functions) and the aromatic benzyl ring in this compound provides ample opportunity for such stabilizing forces, which are crucial in determining the final crystal lattice. The aggregation patterns of pyrazole derivatives in the solid state can range from linear chains to various cyclic oligomers, largely influenced by hydrogen bonding capabilities. globalresearchonline.net
| Derivative Analyzed | Dihedral Angle (Pyrazole Ring to Benzyl Ring) | Dihedral Angle (Pyrazole Ring to 3-Position Substituent Ring) | Reference |
|---|---|---|---|
| Ethyl 1-benzyl-3-(4-bromophenyl)-1H-pyrazole-5-carboxylate | 88.00 (16)° | 5.78 (13)° | nih.gov |
| Ethyl 1-benzyl-3-(4-methylphenyl)-1H-pyrazole-5-carboxylate | 83.40 (4)° | 15.68 (4)° | nih.gov |
| Ethyl 1-benzyl-3-(4-fluorophenyl)-1H-pyrazole-5-carboxylate | 81.19 (18)° | 4.57 (16)° | researchgate.net |
Electronic Spectroscopy (UV-Visible, Fluorescence)
Analysis of Electronic Transitions and Chromophoric Behavior
The electronic absorption properties of this compound are determined by its chromophoric system, which is composed of the pyrazole ring conjugated with the formyl and ethyl carboxylate groups. Pyrazole itself does not exhibit fluorescence, but its derivatives can be highly fluorescent depending on the nature and position of substituents. rsc.orgnih.gov The introduction of auxochromes and chromophores onto the pyrazole scaffold creates molecules with unique photophysical properties. mdpi.com
The UV-Visible absorption spectrum of this compound is expected to show characteristic bands corresponding to π → π* and n → π* electronic transitions.
π → π Transitions:* These high-energy transitions involve the excitation of electrons from π bonding orbitals to π* antibonding orbitals within the conjugated system. In pyrazole derivatives, these transitions typically result in strong absorption bands in the UV region. For example, studies on other pyrazole azo dyes show absorption maxima corresponding to the pyrazole chromophore in the 235-238 nm range. nih.gov The extended conjugation provided by the formyl and carboxylate groups on the target molecule would likely influence the position and intensity of these bands.
n → π Transitions:* These transitions involve the excitation of non-bonding electrons (from the nitrogen atoms of the pyrazole ring and the oxygen atoms of the carbonyl groups) to π* antibonding orbitals. These transitions are typically of lower energy and intensity compared to π → π* transitions and appear at longer wavelengths.
The solvent environment can significantly affect the electronic spectra of pyrazole derivatives, a phenomenon known as solvatochromism. nih.gov Polar solvents can stabilize the ground or excited states differently, leading to shifts in the absorption maxima (either a blue-shift, hypsochromic, or a red-shift, bathochromic). This sensitivity to solvent polarity is a key characteristic of the chromophoric behavior of many functionalized pyrazoles. mdpi.com
Photophysical Properties and Potential for Optoelectronic Applications
Many pyrazole derivatives are known to be fluorescent, exhibiting emission in the visible region of the electromagnetic spectrum upon excitation with UV light. rsc.org The fluorescence properties, including the emission wavelength (λem), fluorescence quantum yield (ΦF), and Stokes shift, are highly dependent on the molecular structure and the surrounding environment. nih.gov The presence of both electron-donating and electron-withdrawing groups can create an intramolecular charge transfer (ICT) character in the excited state, which often leads to strong fluorescence and significant solvatofluorochromism (where emission color changes with solvent polarity). nih.gov
The structural features of this compound suggest potential for fluorescence. The conjugated system can support radiative decay from the excited state back to the ground state. The specific photophysical parameters would need to be determined experimentally, but data from related compounds can provide an illustrative context. For instance, some fused pyrazole derivatives exhibit quantum yields as high as 65%. nih.gov
The versatile photophysical properties of pyrazole derivatives make them attractive candidates for various optoelectronic applications. researchgate.net Their high fluorescence quantum yields and good photostability are desirable for use as emitters in organic light-emitting diodes (OLEDs). researchgate.net Furthermore, their sensitivity to the local environment has led to their development as fluorescent chemosensors for detecting ions and other molecules. rsc.org The ability to tune the electronic properties by modifying the substituents on the pyrazole ring allows for the rational design of materials with specific absorption and emission characteristics tailored for advanced applications in materials science. rsc.orgmdpi.com
| Representative Pyrazole Derivative Type | Absorption Max (λabs, nm) | Emission Max (λem, nm) | Quantum Yield (ΦF) | Reference |
|---|---|---|---|---|
| Fused Pyrazole | 330 | 465 | 0.65 | nih.gov |
| Pyrazoline linked to BODIPY | 499 | 511 | 0.30 | nih.gov |
| Pyrazoline linked to Benzosulfonamide | 355 | 449 | 0.62 | rsc.org |
| Trinuclear Au(I) Pyrazole Complex | - | ~730 | 0.61 - 0.75 | mdpi.com |
Note: This table presents data for various types of pyrazole derivatives to illustrate the range of observed photophysical properties and is not specific to this compound.
Chiroptical Spectroscopy (Circular Dichroism) for Enantiomeric Studies
This compound, as constituted, is an achiral molecule and therefore does not exhibit chiroptical activity. However, chiral derivatives can be readily envisaged, for instance, by introducing a stereocenter into the benzyl group or by creating conditions for atropisomerism (chirality arising from restricted rotation around a single bond). For such chiral derivatives, chiroptical spectroscopy, particularly Circular Dichroism (CD), would be an indispensable tool for stereochemical analysis.
Circular Dichroism spectroscopy measures the differential absorption of left- and right-circularly polarized light by a chiral sample. saschirality.org This technique is exquisitely sensitive to the three-dimensional arrangement of atoms in a molecule. saschirality.org Enantiomers, being non-superimposable mirror images, produce CD spectra that are equal in magnitude but opposite in sign, often referred to as mirror-image spectra. saschirality.org This property makes CD an excellent method for distinguishing between enantiomers and determining the enantiomeric purity of a sample. tum.de
In the context of chiral pyrazole derivatives, Electronic Circular Dichroism (ECD), measured in the UV-Visible region, would probe the spatial arrangement of the chromophores responsible for electronic transitions. nih.gov The sign and intensity of the CD signals (known as Cotton effects) are directly related to the absolute configuration (the actual R/S assignment) of the chiral centers. By comparing the experimentally measured CD spectrum with spectra predicted by quantum chemical calculations, the absolute configuration of a newly synthesized chiral pyrazole derivative can be unambiguously assigned. nih.gov
Vibrational Circular Dichroism (VCD), the infrared counterpart to ECD, provides complementary information by probing the chirality of molecular vibrations. researchgate.net VCD has been successfully used to study the absolute configuration and conformational preferences of chiral molecules, including heterocyclic systems. researchgate.net For any chiral derivatives of this compound, both ECD and VCD would be powerful techniques for a comprehensive stereochemical characterization, providing deep insight into their three-dimensional structure in solution. saschirality.orgresearchgate.net
Computational and Theoretical Studies on Ethyl 1 Benzyl 3 Formyl 1h Pyrazole 4 Carboxylate
Quantum Chemical Calculations (Density Functional Theory, ab initio methods)
Quantum chemical calculations, particularly those based on Density Functional Theory (T) and ab initio methods, are foundational to the theoretical investigation of pyrazole (B372694) derivatives. eurasianjournals.com DFT methods, such as the widely used B3LYP functional combined with basis sets like 6-311G(d,p), have proven effective in optimizing molecular geometries and predicting a variety of molecular properties for heterocyclic compounds. tandfonline.comaun.edu.eg These methods provide a balance between computational cost and accuracy, making them suitable for studying relatively large molecules like Ethyl 1-benzyl-3-formyl-1H-pyrazole-4-carboxylate.
The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are crucial in understanding the electronic properties and chemical reactivity of a molecule. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between them, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. A large gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more prone to chemical reactions and electronic transitions. researchgate.net
For pyrazole derivatives, the distribution of HOMO and LUMO orbitals indicates the regions most susceptible to electrophilic and nucleophilic attack. Theoretical calculations can map these orbitals and quantify their energies, which is essential for predicting how the molecule will interact with other reagents. tandfonline.com The HOMO-LUMO gap also provides insights into the electronic absorption properties of the molecule, correlating with the longest wavelength absorption maxima in its UV-Vis spectrum. rsc.org
Table 1: Representative Frontier Molecular Orbital Data for a Pyrazole Derivative Note: The following data is illustrative and based on typical values for functionally similar pyrazole compounds studied by DFT methods.
| Parameter | Energy (eV) | Description |
|---|---|---|
| EHOMO | -6.5 eV | Energy of the Highest Occupied Molecular Orbital; relates to ionization potential and electron-donating ability. |
| ELUMO | -2.1 eV | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron affinity and electron-accepting ability. |
| Energy Gap (ΔE) | 4.4 eV | ELUMO - EHOMO; indicates chemical stability and resistance to electronic excitation. |
Molecular Electrostatic Potential (MEP) maps are powerful visualization tools derived from quantum chemical calculations that illustrate the charge distribution across a molecule. tandfonline.com The MEP map for this compound would reveal regions of negative potential (electron-rich, colored in red/yellow) and positive potential (electron-poor, colored in blue).
The most negative regions are typically centered on electronegative atoms and are indicative of sites for electrophilic attack. For the title compound, these would be the oxygen atoms of the formyl and carboxylate groups, as well as the 'pyridine-like' nitrogen atom of the pyrazole ring. The blue regions, indicating positive potential, are usually found around hydrogen atoms and signify sites susceptible to nucleophilic attack.
From the HOMO-LUMO energies, various global reactivity descriptors can be calculated, such as chemical hardness (η), chemical potential (μ), and the electrophilicity index (ω). These descriptors provide quantitative measures of the molecule's reactivity and stability. researchgate.net
Computational methods are widely used to predict spectroscopic data, which serves as a crucial tool for structural confirmation when compared with experimental results.
NMR Chemical Shifts: DFT calculations can accurately predict ¹H and ¹³C NMR chemical shifts. This is particularly valuable for complex substituted heterocycles where signal assignment can be ambiguous. For instance, calculations can help definitively assign the regiochemistry of N-alkylation products by comparing calculated shifts with experimental data. rsc.org Studies on pyrazole-4-carboxylic acids have shown that computational modeling can account for trends in chemical shifts, although discrepancies can arise from factors like tautomerization in solution that are not always perfectly modeled. mdpi.com
Vibrational Frequencies: Theoretical calculations of infrared (IR) spectra yield vibrational frequencies and intensities that correspond to specific molecular motions (stretching, bending). These calculated spectra are often scaled by a factor to correct for anharmonicity and methodical approximations, but they generally show good agreement with experimental FT-IR data. tandfonline.commdpi.com This comparison helps to confirm the presence of key functional groups.
Table 2: Illustrative Comparison of Calculated and Experimental Vibrational Frequencies for Pyrazole Functional Groups Note: This table presents typical frequency ranges and assignments based on DFT studies of related pyrazole compounds.
| Functional Group | Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |
|---|---|---|---|
| C=O (Ester) | Stretching | 1735 | 1720-1740 |
| C=O (Aldehyde) | Stretching | 1705 | 1690-1710 |
| C=N (Pyrazole) | Stretching | 1580 | 1570-1590 |
| C-H (Aromatic) | Stretching | 3080 | 3050-3100 |
UV-Vis Maxima: Time-dependent DFT (TD-DFT) is employed to calculate electronic transition energies and oscillator strengths, which can be used to simulate the UV-Vis absorption spectrum. The calculated maximum absorption wavelength (λmax) typically corresponds to the HOMO→LUMO transition. researchgate.net
For pyrazole derivatives that are not substituted on a nitrogen atom, annular tautomerism is a key phenomenon where the N-H proton can reside on either of the two nitrogen atoms. fu-berlin.de Computational studies are essential for determining the relative stabilities of these tautomers by calculating their ground-state energies. The energy difference indicates which tautomer is likely to predominate. nih.gov
Furthermore, these calculations can map the potential energy surface for the interconversion between tautomers, allowing for the localization of the transition state and the calculation of the activation energy barrier for the proton transfer. nih.gov While this compound itself has a fixed benzyl (B1604629) group on the N1 position and cannot exhibit annular tautomerism, such studies are critical for understanding the properties of its N-unsubstituted precursors.
Beyond tautomerism, computational methods can also be used to study conformational isomers, such as those arising from the rotation around the single bonds connecting the benzyl group, the formyl group, and the ethyl carboxylate group to the pyrazole ring. By calculating the energy profile of these rotations, the most stable (lowest energy) conformation of the molecule can be determined.
Reaction Mechanism Elucidation through Computational Modeling
Theoretical chemistry provides powerful tools to investigate the mechanisms of chemical reactions, offering insights that are often inaccessible through experimental means alone.
The synthesis of functionalized pyrazoles can proceed through various pathways, such as the Knorr synthesis (condensation of a hydrazine (B178648) with a 1,3-dicarbonyl compound) or subsequent functionalization of a pre-formed pyrazole ring. researchgate.netmdpi.com For example, the introduction of a formyl group at the C3 position might be achieved via a Vilsmeier-Haack type reaction. mdpi.com
Computational modeling can elucidate the detailed mechanism of such reactions. By calculating the energies of reactants, intermediates, transition states, and products, a complete reaction energy profile can be constructed. The highest point on this profile corresponds to the rate-determining transition state, and its energy relative to the reactants gives the activation energy barrier. These calculations are crucial for understanding reaction kinetics, predicting product regioselectivity, and optimizing reaction conditions. mdpi.comresearchgate.net For example, in the 1,3-dipolar cycloaddition reactions used to form pyrazole rings, frontier molecular orbital theory and DFT calculations can effectively rationalize the observed chemoselectivity and reaction rates. acs.org
Solvation Effects and Catalytic Cycle Modeling
Solvation Effects
Solvation plays a critical role in chemical reactivity, influencing reaction rates and equilibria. Computational models can predict how a solute, such as this compound, interacts with different solvents. The Polarizable Continuum Model (PCM) is a common approach where the solvent is treated as a continuous dielectric medium, allowing for the calculation of solvation free energy (ΔGsolv). acs.org
Density Functional Theory (DFT) calculations are typically employed to determine these energies. semanticscholar.orgnih.gov For the target molecule, the presence of polar functional groups—the formyl (aldehyde) and the ethyl carboxylate (ester)—suggests significant interaction with polar solvents. A theoretical study would likely reveal strong stabilization in polar protic solvents (like water and methanol) due to hydrogen bonding possibilities with the carbonyl oxygens, and in polar aprotic solvents (like acetonitrile (B52724) and DMSO) through dipole-dipole interactions.
Illustrative Data Table: Predicted Solvation Free Energies
Below is a hypothetical table of solvation free energies for this compound, as would be predicted by DFT calculations.
| Solvent | Dielectric Constant (ε) | Predicted ΔGsolv (kcal/mol) |
| Water | 78.4 | -12.5 |
| Methanol (B129727) | 32.7 | -10.8 |
| Acetonitrile | 36.6 | -9.5 |
| Dichloromethane | 8.9 | -6.2 |
| Toluene | 2.4 | -4.1 |
Catalytic Cycle Modeling
Computational chemistry is a powerful tool for elucidating reaction mechanisms by modeling the entire catalytic cycle. eurasianjournals.commdpi.com For the synthesis of this compound, which could be formed via a cyclocondensation reaction, DFT calculations can map the potential energy surface. This involves identifying the structures and energies of reactants, transition states, intermediates, and products. rsc.org Such modeling provides insights into the reaction's feasibility, rate-determining steps, and the role of catalysts, guiding the optimization of experimental conditions for higher yields and purity.
Regioselectivity and Stereoselectivity Predictions
Regioselectivity Predictions
Regioselectivity is a crucial aspect of the synthesis and functionalization of substituted pyrazoles. nih.govmdpi.com Computational methods can predict the outcome of reactions where multiple isomers can be formed. For instance, in an electrophilic aromatic substitution reaction on this compound, the question arises whether the incoming electrophile will attack the C5 position of the pyrazole ring, or a position on the N-benzyl group.
By calculating the activation energies for the different possible pathways or by analyzing the distribution of atomic charges and frontier molecular orbitals (HOMO/LUMO), a major product can be predicted. rsc.orgrsc.org The electron-withdrawing nature of the formyl and carboxylate groups at positions C3 and C4 would likely deactivate the pyrazole ring, suggesting that substitution on the benzyl ring might be favored under certain conditions.
Illustrative Data Table: Predicted Activation Energies for Electrophilic Bromination
This table presents hypothetical activation energies (ΔE‡) for the bromination at different positions on the molecule, predicting the most likely site of reaction.
| Reaction Site | Predicted ΔE‡ (kcal/mol) | Predicted Regioisomer |
| Pyrazole C5-position | 28.5 | Minor |
| Benzyl Ring (ortho) | 25.1 | Minor |
| Benzyl Ring (meta) | 26.8 | Minor |
| Benzyl Ring (para) | 22.4 | Major |
Stereoselectivity Predictions
While the target molecule itself is achiral, computational studies can predict the stereoselectivity of reactions involving it. For example, if the formyl group at the C3 position were to be reduced to a hydroxymethyl group using a chiral reducing agent, two enantiomers would be possible. Molecular docking and transition state modeling of the substrate-catalyst complex could be used to predict which enantiomeric product would be formed in excess by determining the lowest energy pathway.
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations provide a dynamic picture of molecular behavior by solving Newton's equations of motion for a system of atoms and molecules. eurasianjournals.com This technique is invaluable for exploring how molecules like this compound move, flex, and interact with their environment over time. researchgate.net
Conformational Landscape Exploration and Dynamic Behavior
The flexibility of a molecule is determined by rotation around its single bonds. For this compound, the key rotatable bonds are between the pyrazole nitrogen and the benzyl group's methylene (B1212753) carbon (N1-CH2), and between the pyrazole C4 and the carboxylate carbon (C4-C=O). MD simulations can explore the full range of possible conformations and identify the most stable (lowest energy) arrangements. iu.edu.sa The results can be visualized in a potential energy surface map, highlighting the dihedral angles that correspond to energy minima. This information is critical for understanding receptor binding and intermolecular interactions.
Illustrative Data Table: Key Dihedral Angles and Relative Energies
This table shows hypothetical low-energy conformations based on the rotation of the benzyl group relative to the pyrazole ring.
| Conformation ID | Dihedral Angle (N2-N1-CH2-C_phenyl) | Relative Energy (kcal/mol) | Stability |
| 1 | ~60° | 0.0 | Most Stable |
| 2 | ~180° | +1.2 | Stable |
| 3 | ~0° | +4.5 | Unstable (Steric Clash) |
Solvent Interactions and Diffusion Studies
MD simulations offer a detailed, atom-level view of solvation shells around a molecule. By simulating this compound in a box of solvent molecules (e.g., water), one can analyze the structure and dynamics of the solvent in the immediate vicinity of the solute. The Radial Distribution Function (RDF) is a common tool used to quantify this, showing the probability of finding a solvent atom at a certain distance from a solute atom. The RDF would likely show sharp peaks corresponding to hydrogen bonds between water molecules and the carbonyl oxygens of the formyl and ester groups.
Furthermore, these simulations can be used to calculate transport properties, such as the diffusion coefficient, which describes how quickly the molecule moves through the solvent.
Illustrative Data Table: Predicted Diffusion Coefficients
This table provides hypothetical diffusion coefficients (D) for the molecule in various solvents at 298 K, as could be derived from an MD simulation.
| Solvent | Viscosity (mPa·s) | Predicted Diffusion Coefficient (10⁻⁵ cm²/s) |
| Water | 0.89 | 0.65 |
| Methanol | 0.54 | 1.10 |
| Acetonitrile | 0.37 | 1.85 |
| Toluene | 0.56 | 1.05 |
Computational Studies on Molecular Interactions in Self-Assembly and Material Design
The study of how molecules self-assemble into larger, ordered structures is fundamental to materials science. Pyrazole derivatives are known to form various assemblies, such as dimers, trimers, and infinite chains, through non-covalent interactions. nih.govresearchgate.net For this compound, key interactions driving self-assembly would include π-π stacking between the pyrazole and benzyl rings and dipole-dipole interactions involving the polar formyl and carboxylate groups.
Computational methods, including both DFT and MD, can be used to predict the geometry and stability of these assemblies. By calculating the interaction energy for different dimer configurations, for example, one can identify the most favorable arrangement, providing a foundation for designing novel materials with specific structural and electronic properties.
Illustrative Data Table: Predicted Interaction Energies for Dimer Configurations
This table shows hypothetical interaction energies for different dimeric arrangements of the molecule, calculated using DFT. Negative values indicate a stable interaction.
| Dimer Configuration | Primary Interaction Type | Predicted Interaction Energy (kcal/mol) |
| Anti-parallel (Head-to-Tail) | Dipole-Dipole | -8.5 |
| Co-facial (π-stacking) | π-π Stacking | -6.2 |
| T-shaped (π-stacking) | C-H/π Interaction | -4.8 |
Potential Applications of Ethyl 1 Benzyl 3 Formyl 1h Pyrazole 4 Carboxylate As a Synthetic Intermediate and in Advanced Materials Science
Role as a Versatile Synthetic Building Block for Complex Organic Molecules
The strategic placement of reactive functional groups on the pyrazole (B372694) ring of Ethyl 1-benzyl-3-formyl-1H-pyrazole-4-carboxylate endows it with considerable versatility as a synthetic intermediate. The formyl and ethyl carboxylate groups serve as handles for a variety of chemical transformations, enabling the construction of diverse and complex molecular frameworks.
Precursor in the Synthesis of Diverse Heterocyclic Frameworks
The presence of the formyl and carboxylate functionalities allows for the construction of fused heterocyclic systems. Pyrazolo[3,4-d]pyrimidines, for instance, are a class of compounds with significant biological activity, and their synthesis can be envisaged starting from this compound. The general synthetic strategy often involves the initial conversion of the ethyl ester to a more reactive intermediate, such as an amide or an acid chloride, followed by cyclization with a suitable nitrogen-containing reagent. For example, treatment with hydrazine (B178648) or substituted hydrazines could lead to the formation of pyrazolo[3,4-d]pyridazinones. Similarly, reaction with urea, thiourea, or guanidine (B92328) could yield the corresponding pyrazolo[3,4-d]pyrimidinones, -thiones, or -amines. acs.orgacs.orgnih.govnih.govresearchgate.netekb.egekb.eg
Another important class of fused heterocycles accessible from this precursor are the pyrazolo[3,4-b]quinolines. The synthesis of these compounds can be achieved through condensation reactions of the formyl group with activated methylene (B1212753) compounds, followed by intramolecular cyclization.
The reactivity of the formyl group can be further exploited in multicomponent reactions, providing a convergent and efficient route to complex heterocyclic structures. mdpi.com For instance, a Knoevenagel condensation of the aldehyde with an active methylene compound, followed by a Michael addition and subsequent cyclization, can lead to highly substituted pyridine (B92270) or pyran rings fused to the pyrazole core. wikipedia.orgresearchgate.net
Intermediate in the Formation of Polyfunctionalized Compounds
Beyond the synthesis of fused heterocycles, this compound is an excellent starting material for the preparation of polyfunctionalized pyrazole derivatives. The formyl group can undergo a wide range of chemical transformations, including:
Oxidation to a carboxylic acid, yielding a tricarboxylic acid derivative.
Reduction to a hydroxymethyl group, providing a diol precursor.
Knoevenagel condensation with active methylene compounds to introduce a carbon-carbon double bond with further functionalization possibilities. wikipedia.orgresearchgate.net
Wittig reaction to introduce a variety of substituted vinyl groups.
Reductive amination to introduce secondary or tertiary amine functionalities.
The ethyl carboxylate group can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to acid chlorides, amides, or other esters. These transformations allow for the introduction of a wide variety of functional groups, making this compound a versatile platform for the synthesis of libraries of substituted pyrazoles for screening in various applications.
Development of Ligands for Metal Complexes in Catalysis
The nitrogen atoms of the pyrazole ring, along with the oxygen atoms of the formyl and carboxylate groups, make this compound an attractive candidate for the development of ligands for metal complexes. The ability to chelate metal ions can be tailored by modifying the functional groups, leading to ligands with specific properties for catalytic applications.
Design of Chiral Ligands for Asymmetric Catalysis (if applicable)
While there are no direct reports on the use of this compound in the synthesis of chiral ligands for asymmetric catalysis, its structure provides a promising scaffold for such endeavors. The formyl group can be readily converted into a chiral center. For example, reaction with a chiral amine or amino alcohol would yield a chiral imine or oxazolidine, respectively. These new chiral centers, in proximity to the coordinating pyrazole nitrogen atoms, could induce enantioselectivity in metal-catalyzed reactions. rsc.orgresearchgate.netthieme-connect.comresearchgate.netresearchgate.netrwth-aachen.dersc.orgnih.govrsc.orgresearchgate.netmdpi.comacs.org
Another approach involves the enantioselective reduction of the formyl group to a chiral hydroxymethyl group. The resulting chiral alcohol could then be further functionalized to create a bidentate or tridentate chiral ligand. The modular nature of this synthetic approach would allow for the fine-tuning of the steric and electronic properties of the ligand to optimize its performance in a specific asymmetric transformation.
Table 1: Potential Chiral Ligands Derived from this compound
| Precursor | Chiral Reagent | Resulting Chiral Ligand Type | Potential Catalytic Application |
| This compound | Chiral amino alcohol | Chiral oxazolidine-pyrazole | Asymmetric allylic alkylation |
| This compound | Chiral diamine | Chiral imidazolidine-pyrazole | Asymmetric hydrogenation |
| Ethyl 1-benzyl-3-hydroxymethyl-1H-pyrazole-4-carboxylate (from reduction) | Chiral phosphine | Chiral phosphine-alcohol-pyrazole | Asymmetric cross-coupling reactions |
Synthesis of Ligands for Coordination Polymer and Metal-Organic Framework (MOF) Construction
The combination of a pyrazole ring and a carboxylate group in a single molecule makes this compound an excellent candidate for the construction of coordination polymers and Metal-Organic Frameworks (MOFs). The carboxylate group can coordinate to metal ions to form the nodes of the framework, while the pyrazole nitrogen atoms can also participate in coordination, leading to robust and multidimensional structures. acs.orgacs.orgunibo.itnih.govresearchgate.netrsc.orgdigitellinc.comresearchgate.netresearchgate.netglobethesis.com
The formyl group can play a dual role in the construction of MOFs. It can act as a coordinating group itself, or it can be used for post-synthetic modification of the MOF. For instance, after the formation of the MOF, the formyl groups lining the pores could be reacted with other molecules to introduce new functionalities, such as catalytic sites or recognition elements for specific guest molecules. This post-synthetic modification approach allows for the tailoring of the properties of the MOF for specific applications.
Table 2: Potential MOF Architectures Incorporating this compound Derivatives
| Metal Ion | Ligand Derivative | Potential MOF Topology | Potential Application |
| Zn(II) | This compound | 3D porous framework | Gas storage and separation |
| Cu(II) | 1-benzyl-3-formyl-1H-pyrazole-4-carboxylic acid | 2D layered structure | Heterogeneous catalysis |
| Zr(IV) | 1-benzyl-3-formyl-1H-pyrazole-4-carboxylic acid | UiO-type framework | Chemical sensing |
Integration into Functional Materials
The unique electronic and structural features of the pyrazole ring, combined with the ability to introduce a wide range of functional groups, make this compound a promising building block for the development of functional organic materials. nbinno.commdpi.comresearchgate.netroyal-chem.com
Derivatives of this compound could find applications in various areas of materials science:
Organic Light-Emitting Diodes (OLEDs): Pyrazole derivatives are known to exhibit interesting photophysical properties, including fluorescence and phosphorescence. By appropriate modification of the substituents on the pyrazole ring, it may be possible to tune the emission color and efficiency of the resulting materials for use in OLEDs.
Nonlinear Optical (NLO) Materials: The presence of donor and acceptor groups on the pyrazole ring can lead to molecules with large second-order nonlinear optical responses. The formyl group acts as an electron-withdrawing group, and by introducing electron-donating groups at other positions of the molecule, it may be possible to design efficient NLO materials.
Polymers with Tailored Properties: The formyl and carboxylate groups can be used to incorporate the pyrazole unit into polymer chains. This could lead to the development of polymers with enhanced thermal stability, specific optical properties, or the ability to coordinate metal ions for catalytic applications.
Monomers for Polymer Synthesis
The bifunctional nature of this compound makes it a viable candidate as a monomer for step-growth polymerization. The presence of both an aldehyde (formyl) group and an ester (ethyl carboxylate) group on the pyrazole scaffold allows for a variety of condensation reactions.
The formyl group can readily react with amines to form Schiff bases (imines) or with active methylene compounds via Knoevenagel condensation. The ethyl carboxylate group can undergo transesterification or amidation reactions. This dual reactivity could be harnessed to synthesize novel classes of polymers, such as:
Polyimines (Schiff Base Polymers): By reacting with diamine monomers, the formyl group can participate in polycondensation to yield polyimines. These polymers are known for their thermal stability, chelation properties, and potential applications in catalysis and sensing.
Polyesters and Polyamides: While the ethyl ester is less reactive than an acyl chloride, it can be used to form polyesters or polyamides under specific catalytic conditions with diols or diamines, respectively. The rigid pyrazole core would be incorporated into the polymer backbone, potentially imparting high thermal stability and specific optical properties.
Vinyl Pyrazole Polymers: The formyl group can be converted to a vinyl group through reactions like the Wittig reaction. The resulting vinyl pyrazole derivative could then act as a monomer in chain-growth polymerization, leading to polymers with pendant pyrazole units.
The incorporation of the bulky N-benzyl group and the rigid, aromatic pyrazole ring into a polymer backbone is expected to influence the material's properties, potentially leading to enhanced thermal stability, specific solubility characteristics, and unique photophysical behaviors.
| Functional Group | Position on Pyrazole Ring | Potential Polymerization Reactions | Resulting Polymer Class |
|---|---|---|---|
| Formyl (-CHO) | C3 | Condensation with amines | Polyimine (Schiff Base) |
| Ethyl Carboxylate (-COOEt) | C4 | Condensation with diamines/diols | Polyamide / Polyester |
Components in Organic Electronic Materials (e.g., OLEDs, Sensors)
Pyrazole derivatives are recognized for their intriguing photophysical properties and have been investigated as materials for organic light-emitting diodes (OLEDs) and other electronic devices. The conjugated π-system of the pyrazole ring is fundamental to these properties, allowing for electron delocalization and facilitating charge transport.
This compound possesses a molecular structure that could be advantageous for organic electronics. The pyrazole core acts as an electron-rich heterocyclic system. The substituents on this core—the N-benzyl, C3-formyl, and C4-ethyl carboxylate groups—can significantly tune the molecule's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. This tuning is critical for designing materials with specific charge injection/transport capabilities and desired emission colors in OLEDs.
Emissive or Host Materials in OLEDs: The conjugated structure suggests potential for fluorescence. By modifying the substituents, the emission wavelength could be tuned. Lanthanide complexes with pyrazolecarboxylates, for instance, have been explored for use as emission materials in OLEDs. The subject compound could serve as a ligand for such complexes or be used directly in a host-dopant system.
Sensing Applications: The formyl group provides a reactive site for covalently attaching the molecule to surfaces or for designing chemosensors. The electronic properties of the pyrazole ring could be perturbed upon binding of an analyte to a receptor unit attached at the formyl position, leading to a detectable change in fluorescence or absorbance. Pyrazole derivatives with conjugation properties are known to be employed in the development of sensors.
Supramolecular Chemistry and Self-Assembling Systems
Supramolecular chemistry involves the study of systems held together by non-covalent interactions. The ability of molecules to self-assemble into ordered, functional structures is a key aspect of this field. Pyrazole derivatives are known to participate in self-assembly, often through hydrogen bonding.
While this compound lacks the N-H bond necessary for the common N-H···N hydrogen bonding patterns seen in unsubstituted pyrazoles, its structure contains multiple sites capable of engaging in other forms of non-covalent interactions that can drive self-assembly:
Dipole-Dipole Interactions: The polar formyl and carboxylate groups can engage in strong dipole-dipole interactions, helping to direct the arrangement of molecules in the solid state or in solution.
π-π Stacking: The aromatic pyrazole and benzyl (B1604629) rings can interact through π-π stacking, another important force for organizing molecules into columnar or layered structures.
Weak Hydrogen Bonds: The molecule can act as a hydrogen bond acceptor at the oxygen atoms of the formyl and carboxylate groups and the nitrogen atom of the pyrazole ring. It can also participate in weaker C-H···O interactions.
These varied non-covalent interactions could potentially guide the self-assembly of this compound into well-defined supramolecular architectures like liquid crystals, gels, or crystalline co-crystals, which are materials of interest in nanotechnology and materials science. In one study, certain pyrazole derivatives were even shown to interact with and disrupt the self-assembly of the Tobacco Mosaic Virus coat protein, highlighting the potential of this chemical scaffold in controlling biological self-assembly processes.
| Interaction Type | Participating Molecular Fragments | Potential Supramolecular Outcome |
|---|---|---|
| π-π Stacking | Pyrazole ring, Benzyl ring | Formation of stacked columnar or layered structures |
| Dipole-Dipole | Formyl group, Ethyl carboxylate group | Directional alignment of molecules |
| Hydrogen Bonding (Acceptor) | Oxygen atoms (C=O), Pyrazole nitrogen | Formation of extended networks with H-bond donors |
Future Research Directions and Emerging Challenges
Exploration of Novel and Sustainable Synthetic Methodologies
The development of environmentally benign and efficient synthetic methods is a paramount goal in modern chemistry. For pyrazole (B372694) derivatives, moving beyond traditional condensation reactions is key to accessing novel analogs with improved properties. mdpi.com
Visible-light photoredox catalysis has emerged as a powerful tool for the activation of small molecules under mild conditions. rsc.org This strategy has been successfully applied to the C-H functionalization of a variety of heterocycles, including pyrazoles. nih.govacs.org Future work will likely focus on leveraging photoredox catalysis for the direct functionalization of the pyrazole core of compounds like "Ethyl 1-benzyl-3-formyl-1H-pyrazole-4-carboxylate." This could involve, for instance, the arylation or alkylation of the C-H bonds on the pyrazole ring, using aryl diazonium salts or other radical precursors. acs.org The use of organic dyes or inexpensive metal-based photosensitizers could further enhance the sustainability of these methods. nih.gov
Electrocatalysis offers another green alternative for driving chemical transformations. The electrooxidative functionalization of pyrazole derivatives has been shown to be effective for C-H halogenation, thiocyanation, and N-N coupling. mdpi.comnih.gov These methods utilize electric current as a traceless reagent, minimizing waste. Future research could explore the application of these techniques to introduce new functional groups onto the pyrazole ring, potentially modifying the electronic properties and biological activity of the target molecule. The scalability and cost-effectiveness of electrochemical methods make them particularly attractive for industrial applications. mdpi.com
Enzymatic catalysis offers unparalleled selectivity and operates under mild, environmentally friendly conditions. researchgate.net While the application of biocatalysis to pyrazole synthesis and modification is still an emerging field, it holds significant promise. Future research could focus on identifying or engineering enzymes capable of catalyzing key bond-forming reactions in the synthesis of pyrazole derivatives. This could include enzymes that facilitate the initial cyclization reaction or those that can perform regioselective and stereoselective functionalization of the pre-formed pyrazole core. researchgate.net Such biocatalytic routes would not only be more sustainable but could also provide access to chiral pyrazole derivatives that are difficult to obtain through traditional chemical synthesis.
Unveiling Unexplored Reactivity Pathways and Stereoselective Transformations
The formyl group at the 3-position and the carboxylate at the 4-position of "this compound" offer multiple handles for further chemical modification. A key area for future research is the exploration of novel reactivity pathways of these functional groups to generate diverse molecular scaffolds. For example, the formyl group can participate in various condensation reactions, multicomponent reactions, and serve as a directing group for further functionalization of the pyrazole ring.
A significant challenge and opportunity lies in the development of stereoselective transformations. For pyrazole derivatives, creating chiral centers with high enantiomeric excess is crucial for many pharmaceutical applications. nih.govresearchgate.net Asymmetric synthesis of pyrazoles can be achieved using chiral auxiliaries, as demonstrated in the synthesis of potent PDE4 inhibitors. nih.gov Future research will likely focus on developing catalytic asymmetric methods for the synthesis and functionalization of pyrazoles. This could involve chiral catalysts that control the stereochemistry of additions to the formyl group or stereoselective cyclization reactions to form the pyrazole ring itself. nih.govrwth-aachen.de
Integration of Artificial Intelligence and Machine Learning in Reaction Prediction and Optimization
The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize chemical synthesis. rjptonline.orgacs.org For pyrazole synthesis, ML algorithms can be trained on large datasets of known reactions to predict the outcomes of new transformations, including identifying optimal reaction conditions and predicting potential side products. nih.govbeilstein-journals.org This predictive power can significantly reduce the amount of empirical screening required, saving time and resources.
| Application of AI/ML in Pyrazole Synthesis | Potential Impact | Key Challenges |
| Reaction Outcome Prediction | Accelerated discovery of new reactions and optimization of existing ones. | Requires large, curated datasets of reaction outcomes. |
| Retrosynthesis Planning | Design of novel and efficient synthetic routes to target pyrazole molecules. | Ensuring the novelty and practicality of suggested routes. |
| Reaction Condition Optimization | Rapid identification of optimal catalysts, solvents, and temperatures. | Integrating real-time experimental data for model refinement. |
Development of High-Throughput Synthesis and Screening Techniques for Compound Libraries
The discovery of new bioactive molecules often relies on the synthesis and screening of large compound libraries. High-throughput synthesis techniques, often utilizing automated platforms, are essential for rapidly generating diverse collections of pyrazole derivatives. nih.govwhiterose.ac.uk These methods can be applied to explore a wide range of substituents on the pyrazole core, allowing for a systematic investigation of structure-activity relationships.
Coupled with high-throughput synthesis, high-throughput screening (HTS) and virtual screening (HTVS) are crucial for identifying promising lead compounds. chemmethod.comresearchgate.net HTVS, in particular, uses computational models to predict the biological activity of virtual compounds, allowing for the prioritization of synthetic efforts on the most promising candidates. chemmethod.com The development of robust and validated computational models for pyrazole derivatives is a key area for future research.
Advanced Characterization Techniques for In Situ Monitoring of Reactions
A deeper understanding of reaction mechanisms is essential for optimizing existing synthetic methods and developing new ones. Advanced characterization techniques that allow for the in situ monitoring of chemical reactions can provide valuable mechanistic insights. rsc.org For the synthesis of pyrazoles, techniques such as reaction calorimetry, and in-situ NMR or IR spectroscopy can be used to track the formation of intermediates and byproducts in real-time.
Flow chemistry platforms are particularly well-suited for integrating in situ analytics. nih.govmit.edu By continuously monitoring reaction parameters and product formation, it is possible to rapidly optimize reaction conditions and gain a detailed understanding of the reaction kinetics and mechanism. rsc.org The application of these techniques to pyrazole synthesis will undoubtedly lead to more robust and efficient manufacturing processes.
Design and Synthesis of Pyrazole-based Scaffolds for Material Science Innovation
The unique arrangement of functional groups in this compound—a pyrazole core, an N-benzyl group, a C3-formyl group, and a C4-ethyl carboxylate group—offers a rich platform for the design of sophisticated materials. Each of these substituents can be strategically utilized to influence the final properties of the material, such as its porosity, luminescence, and catalytic activity.
For instance, the ethyl carboxylate group at the C4 position is a key feature for building extended structures like MOFs. researchgate.net This group can be hydrolyzed to the corresponding carboxylic acid, which can then coordinate with metal centers to form robust, porous frameworks. The length and nature of the ester's alkyl chain can also be modified to fine-tune the spacing and geometry of the final structure.
The formyl group at the C3 position offers a reactive handle for post-synthetic modification. mdpi.com This aldehyde functionality can undergo a variety of chemical transformations, such as condensation reactions with amines to form Schiff bases, or reduction to an alcohol. These modifications can introduce new functional sites within the material, enabling applications in areas like sensing, catalysis, and targeted guest capture. The Vilsmeier-Haack reaction is a common method for introducing a formyl group onto a pyrazole ring. chemmethod.commdpi.com
The N-benzyl group at the N1 position provides steric bulk and can influence the packing of the molecules in the solid state. This can be crucial in controlling the porosity and dimensionality of MOFs. acs.org Furthermore, the aromatic nature of the benzyl (B1604629) group can engage in π-π stacking interactions, which can contribute to the stability and electronic properties of the material.
The synthesis of such highly functionalized pyrazoles often involves multi-step reaction sequences. A general approach to synthesizing the pyrazole core is through the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine (B178648) derivative. nih.gov For this compound, a potential synthetic route could involve the reaction of a functionalized β-ketoester with benzylhydrazine. Subsequent formylation at the C3 position would then yield the target molecule. Another powerful method for the synthesis of polysubstituted pyrazoles is the [3+2] cycloaddition of nitrile imines with appropriately substituted alkynes. nuph.edu.ua
The versatility of pyrazole-based scaffolds extends beyond MOFs. Their inherent electronic properties make them attractive for applications in organic electronics and luminescent materials. rsc.org The extended π-system of the pyrazole ring, especially when fused with other aromatic systems, can lead to interesting photophysical properties. rsc.org The functional groups on this compound can be modified to tune the emission wavelength and quantum yield of such materials, making them suitable for use in organic light-emitting diodes (OLEDs) or as fluorescent sensors.
In the context of material science, the design and synthesis of molecules like this compound represent a strategic approach to creating "designer materials." By carefully selecting and positioning functional groups on a robust heterocyclic core, scientists can systematically engineer materials with desired properties for a wide range of technological applications.
Q & A
Q. What are the common synthetic routes for preparing Ethyl 1-benzyl-3-formyl-1H-pyrazole-4-carboxylate?
The synthesis typically involves formylation of a pre-functionalized pyrazole core. For example, a related compound, ethyl 5-chloro-4-formyl-1-methyl-1H-pyrazole-3-carboxylate, is synthesized via formylation using formic acid and a catalyst under controlled temperatures . For the benzyl-substituted analog, a similar approach would involve introducing the benzyl group through alkylation of a pyrazole intermediate, followed by formylation at the 3-position. Key steps include optimizing reaction conditions (e.g., solvent, temperature, and catalyst) to achieve high yields and purity .
Q. How is the structure of this compound validated in crystallographic studies?
X-ray diffraction (XRD) is the gold standard. For pyrazole derivatives, programs like SHELXL (part of the SHELX suite) are widely used for structure refinement . Intermolecular interactions, such as C–H⋯O hydrogen bonds, are analyzed to confirm packing stability, as seen in structurally similar compounds like ethyl 1-(4-chlorobenzyl)-3-phenyl-1H-pyrazole-5-carboxylate . Bond lengths and angles are compared to standard values to ensure geometric accuracy.
Q. What spectroscopic methods are used to characterize this compound?
- NMR : and NMR identify substituents (e.g., benzyl, formyl, and ethyl groups) and confirm regiochemistry. For example, in ethyl 3-azido-1-benzyl-1H-pyrazole-4-carboxylate, signals at δ 7.84 ppm (pyrazole-H) and δ 5.19 ppm (benzyl-CH) are diagnostic .
- IR : Peaks at ~2129 cm (azide stretch) or ~1681 cm (ester C=O) confirm functional groups .
- Mass spectrometry : High-resolution MS validates molecular weight and fragmentation patterns .
Q. What are the key functional groups influencing its reactivity?
The formyl group (-CHO) at the 3-position is highly electrophilic, enabling nucleophilic additions (e.g., condensation with amines to form Schiff bases). The ester (-COOEt) at the 4-position can undergo hydrolysis to carboxylic acids under acidic/basic conditions, while the benzyl group modulates steric and electronic effects .
Advanced Research Questions
Q. How can computational methods (e.g., DFT) predict the compound’s electronic properties and reactivity?
Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict sites of electrophilic/nucleophilic attack. For a related pyrazole-carboxylate, DFT studies revealed charge distribution patterns, explaining interactions with biological targets like enzymes . Molecular electrostatic potential (MEP) maps further visualize reactive regions .
Q. What strategies resolve contradictions in bioactivity data across studies?
Discrepancies in reported bioactivities (e.g., anti-inflammatory vs. no activity) may arise from assay conditions (e.g., cell lines, concentrations) or purity issues. For example, ethyl 1-(4-chlorobenzyl)-3-phenyl-1H-pyrazole-5-carboxylate showed no anticancer activity in one study , but similar compounds exhibited activity in others. Rigorous validation via dose-response assays, purity checks (HPLC), and target-specific studies (e.g., enzyme inhibition kinetics) are critical .
Q. How is crystallographic data used to optimize synthetic protocols?
Crystal structure analysis identifies intermolecular interactions (e.g., hydrogen bonds, π-stacking) that influence solubility and stability. For instance, packing patterns in ethyl 5-chloro-4-formyl-1H-pyrazole-3-carboxylate guided solvent selection for recrystallization, improving yield and reproducibility . Mercury software aids in visualizing voids and predicting solvent-accessible regions .
Q. What role does the formyl group play in biochemical interactions?
The formyl group reacts with nucleophilic residues (e.g., cysteine or lysine) in proteins, forming covalent adducts. In ethyl 5-chloro-4-formyl-1H-pyrazole-3-carboxylate, this group inhibited inflammatory enzymes like COX-2 by binding to active-site residues . Molecular docking studies (e.g., AutoDock) can model these interactions to design derivatives with enhanced specificity .
Q. How do substituent variations (e.g., benzyl vs. chlorophenyl) affect biological activity?
Comparative studies show that electron-withdrawing groups (e.g., -Cl) enhance electrophilicity, increasing enzyme inhibition potency. In contrast, benzyl groups improve lipophilicity, enhancing membrane permeability. For example, replacing benzyl with 4-chlorophenyl in a related compound altered its antimicrobial efficacy by ~30% .
Methodological Tables
Q. Table 1: Key Synthetic Parameters for Pyrazole Derivatives
| Step | Conditions | Yield (%) | Reference |
|---|---|---|---|
| Formylation | HCOOH, catalyst, 60–80°C | 75–85 | |
| Benzylation | KCO, acetonitrile, reflux | 82–90 | |
| Purification | Column chromatography (EtOAc/hexane) | >95 |
Q. Table 2: Common Analytical Techniques and Outcomes
| Technique | Key Data | Application |
|---|---|---|
| NMR | δ 7.7–8.0 ppm (pyrazole-H) | Regiochemistry confirmation |
| HRMS | Exact mass matching (<2 ppm error) | Purity and molecular formula |
| XRD | R-factor < 0.05 | Absolute configuration assignment |
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
